Beflubutamid
Description
inhibits phytoene-desaturase; structure in first source
Properties
IUPAC Name |
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPZWRNXKPNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057941 | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113614-08-7 | |
| Record name | Beflubutamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113614-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beflubutamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEFLUBUTAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beflubutamid's Mechanism of Action on Phytoene Desaturase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beflubutamid is a potent herbicide that targets the carotenoid biosynthesis pathway in plants, leading to a characteristic bleaching effect. Its primary mechanism of action is the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme responsible for the desaturation of phytoene. This guide provides a detailed technical overview of this compound's interaction with PDS, including its inhibitory activity, the downstream physiological consequences, and the experimental methodologies used to elucidate this mechanism.
Introduction: The Carotenoid Biosynthesis Pathway and the Role of Phytoene Desaturase
The carotenoid biosynthesis pathway is essential for plant survival, producing pigments vital for photosynthesis and photoprotection.[1] Phytoene desaturase (PDS) is a key membrane-bound enzyme in this pathway that catalyzes the conversion of the colorless 15-cis-phytoene (B30313) into colored downstream carotenoids through the introduction of double bonds.[1] Inhibition of PDS disrupts this pathway, leading to the accumulation of phytoene and a deficiency in protective carotenoids. This deficiency results in the photooxidation of chlorophyll (B73375) and other cellular components, causing the characteristic bleaching symptoms observed in treated plants.[1]
This compound as a Phytoene Desaturase Inhibitor
This compound is a member of the phenoxyacetamide class of herbicides and is classified as a Group F1 herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its mode of action as a PDS inhibitor.[1]
Enantioselectivity of this compound
This compound is a chiral molecule, and its herbicidal activity is highly dependent on its stereochemistry. The (-)-enantiomer, also known as (S)-beflubutamid or this compound-M, is significantly more active than the (+)-enantiomer.[2] Biotests have demonstrated that (-)-beflubutamid is at least 1000 times more active than (+)-beflubutamid.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory effect of this compound on PDS has been quantified through both in vitro enzyme assays and in vivo biotests.
| Parameter | Compound | Value | Assay Type | Source |
| IC50 | This compound | 2.07 µM | In vitro PDS enzyme activity assay | |
| EC50 | (-)-Beflubutamid | 0.50 µM | In vivo biotest on garden cress (chlorophyll a content) | |
| EC50 | (+)-Beflubutamid | >500 µM | In vivo biotest on garden cress (chlorophyll a content) |
Table 1: Quantitative Inhibitory Data for this compound
Signaling Pathway and Physiological Consequences of PDS Inhibition
The inhibition of phytoene desaturase by this compound triggers a cascade of physiological events within the plant, ultimately leading to cell death.
References
An In-depth Technical Guide to the Chemical Synthesis Pathways of Beflubutamid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Beflubutamid, a selective herbicide, and its more active (S)-enantiomer, this compound-M. The information presented herein is curated from scientific literature and patent filings, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction to this compound Synthesis
This compound, chemically known as N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, is a chiral herbicide typically produced and sold as a racemic mixture.[1] However, studies have demonstrated that the herbicidal activity predominantly resides in the (S)-enantiomer, also referred to as this compound-M.[2][3] Consequently, synthetic strategies have been developed for both the racemic mixture and the enantiomerically pure form.
The core synthetic strategies for this compound revolve around the formation of an amide bond between a phenoxybutyric acid derivative and benzylamine. The key challenges and variations in the synthetic routes lie in the preparation of the phenoxybutyric acid intermediate and the introduction of chirality to produce this compound-M.
Synthesis of Racemic this compound
Two primary pathways for the synthesis of racemic this compound are prominently described in the literature.
Pathway 1: Condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid and Benzylamine
The most direct method for synthesizing racemic this compound involves the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with benzylamine.[4][5] This reaction typically proceeds through the activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the amidation reaction.
Pathway 2: Multi-step Synthesis from Fluorobenzotrifluoride
A detailed multi-step synthesis beginning from more basic starting materials is outlined in the patent literature. This pathway involves the construction of the key intermediate, 4-fluoro-3-trifluoromethylphenol, followed by subsequent alkylation and amidation steps.
Synthesis of (S)-Beflubutamid (this compound-M)
The synthesis of the more potent (S)-enantiomer, this compound-M, can be achieved through two main approaches: chiral resolution of a racemic intermediate or an enantioselective synthesis.
Pathway 3: Chiral Resolution of Racemic 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid
This method involves the synthesis of the racemic carboxylic acid intermediate, followed by resolution using a chiral amine, such as (L)-(-)-α-phenylethylamine. The principle of this technique relies on the formation of diastereomeric salts which can be separated by fractional crystallization due to their different physical properties. The desired enantiomer of the carboxylic acid is then liberated from the separated salt and carried forward to the final amidation step.
Pathway 4: Enantioselective Hydrogenation
An alternative approach to obtaining the chiral carboxylic acid intermediate is through the enantioselective hydrogenation of an α,β-unsaturated precursor. This method utilizes a chiral catalyst to stereoselectively reduce the double bond, yielding the desired (S)-enantiomer of the carboxylic acid with high enantiomeric excess. This chiral intermediate is then converted to this compound-M.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic transformations described above.
Detailed Protocol for Racemic this compound Synthesis (Pathway 2)
This protocol is adapted from the process described in Chinese patent CN102766067A.
Step 1: Synthesis of 4-fluoro-3-trifluoromethylphenol
-
Nitration: o-Fluorobenzotrifluoride (0.6 mol) and sulfuric acid (180g) are added to a reaction flask and cooled to below 10°C. Nitric acid (0.66 mol, 65 wt%) is added dropwise over approximately 3 hours, maintaining the temperature below 10°C. The reaction is then allowed to warm to room temperature and stirred for 4 hours. The product is isolated by extraction with dichloromethane.
-
Reduction, Diazotization, and Hydrolysis: The nitrated intermediate is reduced to 4-fluoro-3-trifluoromethylaniline. 17.9g (0.1 mol) of 4-fluoro-3-trifluoromethylaniline is dissolved in a mixture of 54g of sulfuric acid and 80mL of water with heating. The solution is cooled to 5°C, and a solution of 8.28g (0.12 mol) of sodium nitrite (B80452) in 20mL of water is added dropwise. The resulting diazonium salt solution is then added dropwise to a refluxing mixture of 100mL of toluene (B28343) and 100mL of water over 3 hours. After reaction, the product, 4-fluoro-3-trifluoromethylphenol, is isolated by distillation.
Step 2: Synthesis of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate
-
In a 500mL four-hole flask, 36g (0.2 mol) of 4-fluoro-3-trifluoromethylphenol, 50.7g (0.26 mol) of 2-bromo-butyric acid ethyl ester, and 150mL of ethyl acetate (B1210297) are added.
-
While stirring, 12.88g (0.28 mol) of potassium hydroxide (B78521) is added.
-
The mixture is heated to reflux and the reaction is carried out for 10 hours.
-
After completion, the ethyl acetate is removed by evaporation, and the residue is extracted with toluene, washed, and dried.
-
The product is purified by vacuum distillation.
Step 3: Synthesis of this compound
-
In a 250mL four-hole flask, 29.4g (0.1 mol) of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate, 11.7g (0.11 mol) of benzylamine, and 80mL of toluene are added.
-
While stirring, 6g (0.03 mol) of a 28% sodium methylate in methanol (B129727) solution is added.
-
The reaction mixture is heated to reflux for 10 hours.
-
After the reaction is complete, the mixture is washed successively with hydrochloric acid and water.
-
The solvent is concentrated, and the crude product is recrystallized from ethanol (B145695) to yield white crystals of this compound.
Protocol for Chiral Separation of this compound Enantiomers by HPLC
This protocol is based on the methodology described by Buerge et al. (2012).
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A Lux Cellulose-2 column is employed for the enantiomeric separation.
-
Mobile Phase: A normal-phase eluent is used. The specific composition should be optimized for baseline separation.
-
Temperature: The column temperature is maintained at 50°C to improve resolution.
-
Detection: The enantiomers are detected by UV absorbance.
-
Fraction Collection: Fractions corresponding to each enantiomeric peak are collected separately.
-
Post-collection Processing: The collected fractions are partitioned with a suitable organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the pure enantiomers. Enantiomeric purity is confirmed using an enantioselective GC-MS method.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of racemic this compound via Pathway 2.
Table 1: Yield and Purity of Intermediates and Final Product in Racemic this compound Synthesis
| Step | Product | Yield | Purity |
| Synthesis of 4-fluoro-3-trifluoro methyl phenol | 4-fluoro-3-trifluoro methyl phenol | 72.8% | 95.8% |
| Synthesis of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate | 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl butyrate | 88.0% | 97.1% |
| Synthesis of this compound | This compound | 93.5% | 98.5% |
Table 2: Physical Properties of Synthesized Racemic this compound
| Property | Value |
| Appearance | White crystal |
| Melting Point | 75-77 °C |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the described chemical synthesis pathways.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons on both the phenoxy and benzyl (B1604629) rings, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the butyramide (B146194) chain would appear at higher field, with the chiral proton on the α-carbon likely appearing as a multiplet. The ethyl group protons would be visible as a triplet and a quartet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon of the amide, and the aliphatic carbons of the butyramide chain.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹. N-H stretching of the amide would be observed around 3300 cm⁻¹. C-F stretching vibrations associated with the trifluoromethyl group and the fluorinated benzene (B151609) ring would also be present.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve cleavage of the amide bond, loss of the benzyl group, and fragmentation of the phenoxybutyric acid moiety.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways, with the choice of route depending on the desired final product (racemic or enantiomerically pure) and the availability of starting materials. The detailed experimental protocol provided for the racemic synthesis offers a clear roadmap for laboratory-scale preparation. For the production of the more active (S)-enantiomer, this compound-M, either chiral resolution of the carboxylic acid intermediate or an enantioselective hydrogenation approach can be employed. Further research into optimizing these chiral synthesis methods could lead to more efficient and cost-effective production of this potent herbicide.
References
- 1. This compound (Ref: UBH 820) [sitem.herts.ac.uk]
- 2. Enantioselective hydrogenation of alpha-aryloxy and alpha-alkoxy alpha,beta-unsaturated carboxylic acids catalyzed by chiral spiro iridium/phosphino-oxazoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Developmental History of Beflubutamid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beflubutamid is a selective, pre- and early post-emergence phenoxy herbicide used for the control of broadleaf weeds in cereal crops.[1] Initially commercialized as a racemic mixture, subsequent research and development led to the isolation and production of its more active (S)-enantiomer, this compound-M. This guide provides an in-depth overview of the discovery, developmental history, mode of action, and chemical synthesis of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its biochemical pathway and synthetic routes.
Discovery and Developmental History
The development of this compound spans several decades, marked by its initial discovery in Japan and later refinement in Europe to enhance its efficacy and environmental profile.
-
1980s: The racemic form of this compound was originally developed by the Japanese company UBE Industries.[2]
-
1990: An initial patent for the compound was filed.[2]
-
1998: this compound was first registered for use in the United States.[1][3]
-
December 1, 2007: The herbicide received approval for use in the European Union.
-
2007-2008: this compound was commercially introduced in Europe in formulations such as HerbaFlex for the control of dicotyledonous weeds in cereals.
-
2012: Cheminova (later acquired by FMC) began the development of the enantiomerically pure (S)-form, this compound-M, focusing on its increased herbicidal potency. Enantiomeric separation studies using chiral High-Performance Liquid Chromatography (HPLC) were published this year.
-
2018: FMC officially announced this compound-M, marketing it as a "new molecule from old chemistry" with significantly higher activity.
Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound is classified as a "bleaching herbicide" due to its distinct mode of action. It belongs to the Herbicide Resistance Action Committee (HRAC) Group F1.
The primary target of this compound is the enzyme phytoene (B131915) desaturase (PDS) , a critical component in the carotenoid biosynthesis pathway. PDS catalyzes the desaturation of phytoene, a precursor molecule. By inhibiting this enzyme, this compound prevents the formation of carotenoids.
Carotenoids play an essential photoprotective role in plants by quenching reactive oxygen species (ROS) that are generated during photosynthesis. In the absence of carotenoids, these ROS accumulate and cause rapid photo-oxidation of chlorophyll (B73375) and cellular membranes, leading to the characteristic bleaching (chlorosis) of new leaves, followed by necrosis and plant death, typically within 7-14 days of application.
The selectivity of this compound for broadleaf weeds in cereal crops is attributed to the more rapid metabolism of the compound in monocotyledonous plants like wheat and barley.
Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).
Chemical Properties and Stereochemistry
This compound (IUPAC name: N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide) is a chiral molecule due to a stereocenter at the second carbon of the butanamide moiety. It exists as two enantiomers: (R)-beflubutamid and (S)-beflubutamid.
The commercial product was initially sold as a racemate, a 1:1 mixture of both enantiomers. However, biotests revealed a significant difference in herbicidal activity. The (S)-enantiomer, designated This compound-M (or (-)-beflubutamid), is the primary source of the herbicidal effect. The R-enantiomer is considered largely inactive.
Physicochemical and Efficacy Data
The development of this compound-M allows for lower application rates with equivalent or superior efficacy, reducing the chemical load on the environment.
| Property | This compound (Racemic) | This compound-M ((S)-enantiomer) | Reference |
| Chemical Formula | C₁₈H₁₇F₄NO₂ | C₁₈H₁₇F₄NO₂ | |
| Molar Mass | 355.33 g·mol⁻¹ | 355.33 g·mol⁻¹ | |
| CAS Number | 113614-08-7 | 113614-09-8 | |
| Vapor Pressure | 1.1 x 10⁻⁵ Pa at 25°C | Low Volatility | |
| Herbicidal Activity | Racemic mixture | At least 1000x more active than (+)-enantiomer | |
| EC₅₀ (Garden Cress) | Not specified | 0.50 µM | |
| Soil Half-Life | Variable; non-persistent | May be persistent depending on conditions | |
| Water Half-Life | Very slow degradation | Not specified |
Chemical Synthesis
The synthesis of this compound involves the formation of an amide bond between a phenoxybutyric acid derivative and benzylamine (B48309). The synthesis of the enantiomerically pure this compound-M requires a stereoselective approach.
Synthesis of Racemic this compound
The commercial production of racemic this compound is achieved through the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with benzylamine.
Caption: General synthesis pathway for racemic this compound.
Synthesis of this compound-M
The synthesis of enantiomerically pure this compound-M utilizes a strategic chiral intermediate, (S)-α-aryloxycarboxylic acid. This intermediate can be obtained through two primary methods:
-
Chiral Resolution: Separation of the desired (S)-enantiomer from a racemic mixture of the carboxylic acid, for example by using a chiral amine like (L)-(-)-α-phenylethylamine.
-
Enantioselective Hydrogenation: Stereoselective synthesis of the chiral acid from an α,β-unsaturated precursor.
Once the chiral carboxylic acid is obtained, it is converted to the corresponding acid chloride using an agent like thionyl chloride. This activated intermediate is then reacted directly with benzylamine to yield the final product, this compound-M.
Caption: Synthesis workflow for this compound-M via chiral resolution.
Experimental Protocols
Protocol for Chiral Separation by HPLC
This protocol is based on the method developed for the analytical and preparative separation of this compound enantiomers.
-
Objective: To separate (R)- and (S)-beflubutamid enantiomers from a racemic mixture.
-
Instrumentation: HPLC system with a UV/Vis detector or an optical rotation detector.
-
Column: Chiral Lux Cellulose 2 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of hexane (B92381) and isopropanol (B130326) (97:3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV absorbance at 285 nm.
-
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile. The (+)-enantiomer is reported to elute first, followed by the herbicidally active (-)-enantiomer (this compound-M).
-
For preparative scale, manually collect the fractions corresponding to each enantiomer peak for further analysis.
-
Protocol for Herbicidal Activity Bioassay (EC₅₀ Determination)
This protocol describes a miniaturized biotest to determine the herbicidal efficacy of this compound enantiomers on a model plant, garden cress (Lepidium sativum).
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound by measuring its effect on plant growth, quantified by chlorophyll content.
-
Materials:
-
Garden cress seeds.
-
Petri dishes or multi-well plates.
-
Growth medium (e.g., agar (B569324) or filter paper moistened with nutrient solution).
-
This compound enantiomer stock solutions of known concentrations.
-
Spectrophotometer.
-
Solvent for chlorophyll extraction (e.g., 80% acetone (B3395972) or ethanol).
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., (-)-beflubutamid) to create a range of treatment concentrations (e.g., from 0.01 µM to 10 µM), including a solvent-only control.
-
Place a consistent number of cress seeds in each well or petri dish containing the growth medium.
-
Apply a fixed volume of each test concentration to the respective wells/dishes. Ensure at least 3-5 replicates for each concentration.
-
Incubate the plates in a controlled environment (e.g., 25°C, with a 16:8 light:dark cycle) for a set period (e.g., 5 days).
-
After the incubation period, visually assess the bleaching effect.
-
Harvest the leaf tissue from each replicate.
-
Extract chlorophyll by incubating the tissue in a known volume of extraction solvent in the dark until all green color is gone.
-
Measure the absorbance of the chlorophyll extract using a spectrophotometer (typically at 645 nm and 663 nm for chlorophyll a and b).
-
Calculate the chlorophyll concentration for each sample.
-
Plot the chlorophyll content (as a percentage of the control) against the logarithm of the herbicide concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration that causes a 50% reduction in chlorophyll content.
-
Protocol for Phytoene Desaturase (PDS) Inhibition Assay
This protocol outlines a non-radioactive, cell-free assay to measure the direct inhibition of PDS by this compound. It is adapted from established methods for evaluating bleaching herbicides.
-
Objective: To quantify the inhibitory effect of this compound on PDS enzyme activity.
-
Materials:
-
An active PDS enzyme preparation (e.g., from a recombinant E. coli strain expressing the PDS gene).
-
A source of the substrate, phytoene (e.g., from an E. coli strain engineered to produce it).
-
Assay buffer (e.g., 0.1 M Tris/HCl, pH 8.0, containing 5 mM DTT).
-
This compound test solutions at various concentrations.
-
HPLC system for product analysis.
-
-
Procedure:
-
Prepare the PDS enzyme and phytoene substrate from the respective E. coli cultures via cell lysis (e.g., using a French press).
-
Set up reaction mixtures in microcentrifuge tubes. Each tube should contain the assay buffer, the PDS enzyme preparation, and a specific concentration of the inhibitor (this compound) or a solvent control.
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate the enzymatic reaction by adding the phytoene substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 4 hours).
-
Stop the reaction (e.g., by adding a solvent like acetone or methanol).
-
Extract the carotenoids (substrate and products) from the reaction mixture using an organic solvent (e.g., hexane or petroleum ether).
-
Analyze the extract by HPLC to separate and quantify the remaining phytoene and the products formed (e.g., phytofluene and ζ-carotene).
-
Calculate the enzyme activity for each inhibitor concentration based on the amount of product formed relative to the control.
-
Determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of PDS activity) by plotting percent inhibition against the inhibitor concentration.
-
Conclusion
The evolution of this compound from a racemic herbicide to the enantiopure this compound-M exemplifies a key trend in the agrochemical industry: the development of more potent, selective, and environmentally considerate active ingredients. By understanding its history, mode of action, and the specific properties of its active enantiomer, researchers can better position this chemistry in integrated weed management programs and explore future innovations in herbicide development. The detailed protocols provided herein offer a foundation for further research into its efficacy, environmental fate, and potential for new applications.
References
- 1. CN102766067A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. The synthesis method of this compound-M_Chemicalbook [chemicalbook.com]
- 3. The chiral herbicide this compound (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of Beflubutamid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beflubutamid is a selective herbicide used for the control of broad-leaved weeds in various cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process in plants for photosynthesis and protection against photo-oxidative damage. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.
Molecular Structure
This compound is a chiral molecule belonging to the chemical class of phenoxybutanamides. The molecule possesses a single chiral center, leading to the existence of two enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is the (S)-enantiomer, also known as this compound-M, that exhibits the primary herbicidal activity.
Table 1: Molecular Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[1] |
| CAS Number | 113614-08-7[1] |
| Molecular Formula | C₁₈H₁₇F₄NO₂[1] |
| SMILES | CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F |
| InChI Key | FFQPZWRNXKPNPX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and efficacy. The following table summarizes the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 355.33 g/mol [2] |
| Physical State | White fluffy powder |
| Melting Point | 75 °C |
| Boiling Point | Decomposes before boiling |
| Water Solubility | 3.29 mg/L (at 20 °C, pH 7) |
| Vapor Pressure | 1.1 x 10⁻⁵ Pa (at 25 °C) |
| Octanol-Water Partition Coefficient (Log P) | 4.28 (at 21 °C) |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound can be determined using several methods outlined in OECD Guideline 102. A common technique is the capillary method.
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.
-
Apparatus: Melting point apparatus with a heating block and a means of observing the sample within the capillary tube.
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded to define the melting range.
-
Water Solubility (OECD Guideline 105)
The water solubility of this compound is determined using the column elution method or the flask method as described in OECD Guideline 105. Given its low solubility, the column elution method is generally more appropriate.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluted water is measured until saturation is reached.
-
Apparatus: A thermostatted column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC) to measure the concentration of this compound in the eluate.
-
Procedure:
-
An inert support material is coated with a known amount of this compound.
-
The coated support is packed into a column, and the temperature is maintained at 20 °C.
-
Water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined using a suitable analytical method until a plateau is reached, indicating saturation.
-
Vapor Pressure (OECD Guideline 104)
The vapor pressure of this compound can be determined using various methods outlined in OECD Guideline 104, such as the gas saturation method.
-
Principle: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.
-
Apparatus: A temperature-controlled saturation chamber, a gas flow control system, and a trapping system to collect the vaporized substance.
-
Procedure:
-
A known quantity of this compound is placed in the saturation chamber.
-
An inert gas (e.g., nitrogen) is passed through the chamber at a constant, slow flow rate.
-
The gas, now saturated with this compound vapor, passes through a trapping system (e.g., a cold trap or a sorbent tube).
-
The amount of this compound collected in the trap is quantified.
-
The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed, and the temperature.
-
Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)
The octanol-water partition coefficient (Log P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate. It can be determined using the shake-flask method (OECD 107) or the HPLC method (OECD 117).
-
Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is then determined.
-
Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument to measure the concentration of this compound.
-
Procedure (Shake-Flask Method):
-
A solution of this compound in n-octanol is prepared.
-
This solution is mixed with a known volume of water in a separatory funnel.
-
The funnel is shaken until the partitioning of this compound between the two phases reaches equilibrium.
-
The two phases are separated.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the logarithm of this value.
-
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound's herbicidal activity stems from its ability to inhibit the enzyme phytoene (B131915) desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Carotenoids are essential pigments in plants that play a crucial role in photosynthesis and in protecting chlorophyll (B73375) from photo-oxidation.
By inhibiting PDS, this compound disrupts the production of carotenoids. This leads to an accumulation of the colorless precursor phytoene and a deficiency of colored carotenoids. Without the protective carotenoids, chlorophyll is rapidly destroyed by light and oxygen, resulting in the characteristic bleaching symptoms (whitening) of the treated plants, ultimately leading to their death.
Experimental Workflow: Herbicidal Activity Assessment
The evaluation of the herbicidal activity of this compound and its analogs typically involves a series of steps, from synthesis to bioassays and analysis of the mechanism of action.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and mechanism of action of the herbicide this compound. The data presented, including structured tables and diagrams of the inhibitory pathway and experimental workflows, offer a comprehensive resource for professionals in the fields of agricultural science and drug development. A thorough understanding of these fundamental characteristics is essential for the development of new, effective, and environmentally sound crop protection solutions.
References
Beflubutamid CAS number and IUPAC nomenclature
A comprehensive technical guide on the herbicide Beflubutamid, designed for researchers, scientists, and professionals in drug development. This document details its chemical identity, mechanism of action, and relevant experimental data and protocols.
Core Chemical Identity
This compound is a chiral herbicide used to control annual dicotyledonous weeds in cereal crops like common wheat, barley, triticale, and rye.[1] It is typically available as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, known as this compound-M, exhibits significantly higher herbicidal activity.[2][3][4]
Chemical Identifiers
The following table summarizes the key identifiers for both the racemic mixture and the more active (S)-enantiomer.
| Identifier | This compound (Racemic Mixture) | This compound-M ((S)-enantiomer) |
| CAS Number | 113614-08-7[1] | 113614-09-8 |
| IUPAC Name | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide |
| Chemical Formula | C₁₈H₁₇F₄NO₂ | C₁₈H₁₇F₄NO₂ |
| Molar Mass | 355.33 g·mol⁻¹ | 355.3 g/mol |
| HRAC Classification | Group F1 | Group F1 |
Physicochemical Properties
This table outlines key physicochemical properties of this compound.
| Property | Value | Conditions |
| Vapor Pressure | 1.1 x 10⁻⁵ Pa | 25 °C |
| Photooxidation Half-life (Air) | 3.5 hours | - |
| State | White fluffy powder | Standard |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound functions as a "bleaching herbicide". Its mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway. PDS is responsible for the desaturation of phytoene. By blocking this enzyme, this compound prevents the formation of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. The absence of carotenoids leads to the accumulation of reactive oxygen species, which destroy chlorophyll, resulting in the characteristic bleaching of the plant's leaves, followed by necrosis and death.
References
Beflubutamid's Mode of Action on Carotenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beflubutamid is a selective herbicide belonging to the phenoxybutanamide class, utilized for the control of broadleaf weeds in cereal crops. Its herbicidal activity stems from the disruption of carotenoid biosynthesis, a vital process in plants for photosynthesis and photoprotection. This technical guide provides an in-depth examination of the molecular mechanism by which this compound, and its more active (S)-enantiomer, this compound-M, inhibit this critical pathway. Detailed experimental protocols for assessing enzyme inhibition and quantifying carotenoid profiles are provided, alongside a quantitative analysis of its inhibitory effects. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, plant physiology, and herbicide development.
Introduction
Carotenoids are a class of isoprenoid pigments essential for plant life. They play a crucial role in the light-harvesting machinery of photosynthesis and are indispensable for protecting chlorophyll (B73375) and the photosynthetic apparatus from photooxidative damage. The biosynthesis of carotenoids is a complex pathway involving a series of desaturation, isomerization, and cyclization reactions. Disruption of this pathway leads to a characteristic "bleaching" phenotype, where the absence of protective carotenoids results in the photooxidation of chlorophyll, ultimately leading to plant death.
This compound is a potent inhibitor of carotenoid biosynthesis.[1][2] It is a chiral molecule, with the herbicidal activity primarily attributed to its (S)-enantiomer, known as this compound-M.[2][3] This guide elucidates the specific mode of action of this compound, focusing on its interaction with the key enzyme, phytoene (B131915) desaturase (PDS).
Mechanism of Action: Inhibition of Phytoene Desaturase
The primary target of this compound in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme that catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, to form ζ-carotene. This step involves the introduction of two double bonds into the phytoene molecule.
This compound acts as a non-competitive inhibitor of PDS, meaning it binds to a site on the enzyme distinct from the substrate-binding site. This binding event alters the enzyme's conformation, thereby preventing it from carrying out its catalytic function. The inhibition of PDS by this compound leads to the accumulation of the substrate, phytoene, and a depletion of all downstream carotenoids, including β-carotene and lutein. The absence of these colored carotenoids leaves chlorophyll vulnerable to damage by excess light energy, resulting in the characteristic bleaching symptoms observed in susceptible plants.
The stereochemistry of this compound is critical to its herbicidal activity. The (S)-enantiomer, this compound-M, has been shown to be significantly more potent than the (R)-enantiomer. In fact, biotests have demonstrated that (-)-beflubutamid is at least 1000 times more active than (+)-beflubutamid.
Signaling Pathway of this compound Action
Caption: this compound inhibits Phytoene Desaturase (PDS), leading to the accumulation of phytoene and the depletion of downstream carotenoids. This results in the photooxidation of chlorophyll and visible bleaching of the plant.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on phytoene desaturase and its overall herbicidal efficacy have been quantified in various studies. The following tables summarize the key quantitative data.
| Compound | IC50 (PDS Inhibition) | Organism/System | Reference |
| This compound | 2.07 µM | In vitro enzyme assay |
| Compound | EC50 (Herbicidal Activity) | Bioassay | Reference |
| (-)-Beflubutamid | 0.50 µM | Garden cress (Lepidium sativum) chlorophyll a analysis | |
| (+)-Beflubutamid | > 500 µM | Garden cress (Lepidium sativum) chlorophyll a analysis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol describes a non-radioactive, cell-free assay to determine the inhibitory activity of compounds like this compound on PDS.
Objective: To quantify the in vitro inhibition of PDS by this compound.
Materials:
-
Escherichia coli transformant expressing a plant-type PDS gene.
-
Escherichia coli transformant capable of producing phytoene.
-
French pressure cell.
-
HPLC system with a photodiode array (PDA) detector.
-
Tris-HCl buffer (0.1 M, pH 8.0) containing 5 mM DTT.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Solvents for extraction and HPLC analysis (e.g., petrol ether, acetonitrile, methanol, 2-propanol).
Procedure:
-
Preparation of PDS Enzyme:
-
Culture the E. coli transformant expressing the PDS gene.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 1/10 of the culture volume of ice-cold Tris-HCl buffer with DTT.
-
Lyse the cells using a French pressure cell at 20 MPa.
-
If the homogenate is viscous, add DNase (1 µg/mL) and incubate on ice for 15 minutes.
-
The resulting homogenate containing the active PDS enzyme can be used immediately or stored in aliquots at -80°C.
-
-
Preparation of Phytoene Substrate:
-
Culture the phytoene-producing E. coli transformant.
-
Harvest and homogenize the cells as described for the PDS enzyme preparation.
-
The phytoene-containing homogenate can be stored frozen.
-
-
Inhibition Assay:
-
Set up reaction mixtures containing the PDS enzyme preparation, the phytoene substrate homogenate, and varying concentrations of this compound (or solvent control).
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period (e.g., 4 hours).
-
-
Extraction and Analysis:
-
Stop the reaction and extract the carotenoids by adding petrol ether.
-
Separate the phases by centrifugation.
-
Transfer the petrol ether phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent for HPLC analysis.
-
Analyze the samples by HPLC to quantify the formation of phytofluene (B1236011) and ζ-carotene, the products of the PDS reaction.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Experimental Workflow for PDS Inhibition Assay
Caption: Workflow for the in vitro phytoene desaturase (PDS) inhibition assay.
HPLC Analysis of Carotenoids in Plant Tissue
This protocol outlines a method for the extraction and quantification of carotenoids from plant tissues treated with this compound.
Objective: To determine the changes in the carotenoid profile (phytoene, ζ-carotene, β-carotene, lutein, etc.) in plants following treatment with this compound.
Materials:
-
Plant tissue (e.g., leaves) from control and this compound-treated plants.
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Solvents for extraction (e.g., acetone, ethanol, hexane, methanol, methyl-tert-butyl ether).
-
Butylated hydroxytoluene (BHT) as an antioxidant.
-
Potassium hydroxide (B78521) (for saponification).
-
HPLC system with a C30 reverse-phase column and a PDA detector.
-
Carotenoid standards for identification and quantification.
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Extract the pigments from the powdered tissue using a suitable solvent mixture (e.g., hexane/acetone/ethanol, 50:25:25, v/v/v) containing BHT (e.g., 0.1%).
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process until the pellet is colorless.
-
Pool the supernatants.
-
-
Saponification (Optional but Recommended):
-
To remove interfering chlorophylls (B1240455) and lipids, a saponification step can be performed.
-
Add an equal volume of methanolic potassium hydroxide (e.g., 10%) to the extract.
-
Incubate in the dark with stirring for a specified time (e.g., 1 hour) at room temperature.
-
Partition the carotenoids into a non-polar solvent like petrol ether or hexane.
-
Wash the organic phase with water until neutral.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the final extract under a stream of nitrogen.
-
Resuspend the carotenoid residue in a small, known volume of a solvent suitable for HPLC injection (e.g., a mixture of methanol, methyl-tert-butyl ether).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the sample onto a C30 reverse-phase column.
-
Use a gradient elution program with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether, and water, often with modifiers like ammonium (B1175870) acetate.
-
Detect the eluting carotenoids using a PDA detector, monitoring at wavelengths specific for different carotenoids (e.g., 286 nm for phytoene, 450 nm for β-carotene and lutein).
-
Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.
-
Conclusion
This compound is a highly effective herbicide that targets the carotenoid biosynthesis pathway in plants. Its mode of action is the specific inhibition of phytoene desaturase, a critical enzyme in this pathway. The (S)-enantiomer, this compound-M, is substantially more active than the (R)-enantiomer, highlighting the stereospecificity of the enzyme-inhibitor interaction. The inhibition of PDS leads to the accumulation of phytoene and a deficiency in photoprotective carotenoids, resulting in chlorophyll photooxidation and the characteristic bleaching of susceptible plant species. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new herbicides targeting this essential plant metabolic pathway.
References
Herbicidal spectrum of Beflubutamid against broadleaf weeds
An In-depth Technical Guide on the Herbicidal Spectrum of Beflubutamid Against Broadleaf Weeds
Introduction
This compound is a selective, soil-applied and foliar-absorbed herbicide used for the pre- and early post-emergence control of a wide range of broadleaf weeds in cereal crops such as common wheat, barley, triticale, and rye.[1][2] Belonging to the phenoxyamide chemical class, it is recognized for its efficacy against many problematic dicotyledonous weeds.[2][3] this compound is a chiral compound, and its herbicidal activity is primarily attributed to one of its stereoisomers, the (S)-enantiomer, also known as this compound-M.[3] This enantiomer is noted to be up to 10 times more active than the racemic mixture and at least 1000 times more active than the (+)-enantiomer.
Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound's herbicidal effect stems from its role as a carotenoid biosynthesis inhibitor. It is classified under the Herbicide Resistance Action Committee (HRAC) Group F1. The specific molecular target of this compound is the enzyme Phytoene Desaturase (PDS).
The inhibition of PDS disrupts a critical step in the carotenoid biosynthesis pathway. PDS is responsible for catalyzing the desaturation of phytoene, a precursor molecule. This disruption prevents the formation of essential carotenoids. Carotenoids play a vital photoprotective role in plants by quenching reactive oxygen species that are generated during photosynthesis, thereby protecting chlorophyll (B73375) from photooxidation.
In the absence of carotenoids, chlorophyll is rapidly destroyed by high-intensity light, leading to a characteristic "bleaching" effect (chlorosis) on the new leaves of susceptible plants. This is followed by necrosis and, ultimately, the death of the weed, typically within 7 to 14 days after application.
Signaling Pathway of this compound's Action
Caption: Mechanism of action for this compound, an inhibitor of the Phytoene Desaturase (PDS) enzyme.
Herbicidal Spectrum
This compound provides effective control over a variety of annual dicotyledonous weeds. Its efficacy has been established through extensive field trials.
Table 1: Broadleaf Weeds Controlled by this compound
| Common Name | Scientific Name | Efficacy Level | Reference |
| Redroot Pigweed | Amaranthus retroflexus | Excellent (90-100%) | |
| Velvetleaf | Abutilon theophrasti | Excellent (100%) | |
| Alfalfa | Medicago sativa | Good to Excellent (80-100%) | |
| Chickweed | Stellaria media | Controlled | |
| Field Pansy | Viola arvensis | Controlled | |
| Scented Mayweed | Matricaria chamomilla | Controlled | |
| Field Speedwell | Veronica persica | Controlled | |
| Ivy-leaved Speedwell | Veronica hederifolia | Controlled | |
| Groundsel | Senecio vulgaris | Controlled | |
| Loose Silky-bent | Apera spica-venti | Controlled | |
| Wild Pansy | Viola tricolor | Controlled | |
| Shepherd's Purse | Capsella bursa-pastoris | Controlled | |
| Field Bindweed | Convolvulus arvensis | Controlled | |
| Buckwheat Vine | Fallopia convolvulus | Controlled |
Note: Efficacy can vary based on factors such as application rate, timing, environmental conditions, and weed growth stage.
Experimental Protocols: Whole-Plant Bioassay for Herbicide Efficacy
To determine the herbicidal efficacy of this compound on various broadleaf weeds, whole-plant bioassays are conducted under controlled greenhouse conditions. These protocols are essential for establishing dose-response relationships and confirming resistance or susceptibility.
Key Methodological Steps:
-
Seed Germination: Seeds of the target weed species are collected and germinated in a suitable medium (e.g., petri dishes with agar, or soil trays). Germination methods are adapted based on the specific requirements and dormancy characteristics of each species.
-
Seedling Transplanting: Once seedlings reach a consistent growth stage (e.g., 2-3 true leaves), they are transplanted into individual pots filled with a standardized soil mix.
-
Acclimatization: Plants are maintained in the greenhouse under optimal conditions for a period to ensure vigorous growth before herbicide application.
-
Herbicide Application: this compound is applied at a range of doses, including a control (no herbicide). Application is typically performed using a precision cabinet sprayer to ensure uniform coverage. Critical parameters such as application volume and spray speed must be carefully controlled.
-
Evaluation: At set time intervals post-application (e.g., 7, 14, and 21 days), the herbicidal effect is assessed. Common evaluation metrics include:
-
Visual Injury Ratings: A percentage scale (0% = no effect, 100% = plant death) is used to score symptoms like bleaching and necrosis.
-
Chlorophyll Content: Chlorophyll can be extracted from leaf tissue and quantified spectrophotometrically to measure the bleaching effect.
-
Biomass Reduction: Above-ground biomass is harvested, dried, and weighed to determine the reduction in growth compared to control plants.
-
-
Data Analysis: The collected data is used to calculate the dose required to cause a 50% reduction in a measured parameter (e.g., ED₅₀ for biomass reduction).
Experimental Workflow Diagram
Caption: Standardized workflow for a whole-plant greenhouse bioassay to test herbicide efficacy.
References
Toxicological Profile of Beflubutamid in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beflubutamid is a selective phenoxybutanamide herbicide used for the control of broadleaf weeds in cereal crops. Its mode of action in target plants is the inhibition of carotenoid biosynthesis, which leads to the degradation of chlorophyll (B73375) and subsequent plant death.[1][2][3] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound in various non-target species, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The information is compiled from publicly available regulatory data and scientific literature, with a focus on quantitative toxicity endpoints and detailed experimental methodologies.
Quantitative Ecotoxicological Data
The following tables summarize the acute toxicity of this compound to a range of non-target organisms. The data is presented to facilitate comparison across different species and taxonomic groups.
Table 1: Avian Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |
| Coturnix japonica (Japanese quail) | Acute Oral | LD50 | > 2000 | [4] |
Table 2: Aquatic Toxicity of this compound
| Organism | Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 (96 h) | 1.86 | [4] |
| Aquatic Invertebrate | Daphnia magna (Water flea) | Acute | EC50 (48 h) | 1.64 | |
| Algae | Selenastrum capricornutum (Green algae) | Growth Inhibition | EC50 (72 h) | 0.00445 |
Table 3: Terrestrial Invertebrate Toxicity of this compound
| Organism | Species | Test Type | Endpoint | Value | Reference |
| Honeybee | Apis mellifera | Acute Contact (48 h) | LD50 | > 100 µ g/bee | |
| Honeybee | Apis mellifera | Acute Oral (48 h) | LD50 | > 100 µ g/bee | |
| Earthworm | Eisenia fetida | Acute (14 d) | LC50 | > 1000 mg/kg soil |
Experimental Protocols
The toxicological data presented above were generated following standardized test guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of ecotoxicological data. Detailed descriptions of the key experimental protocols are provided below.
Avian Acute Oral Toxicity Test (OECD Guideline 223)
This test is designed to determine the acute oral toxicity of a substance to birds.
-
Test Organism : Typically, Japanese quail (Coturnix japonica) or another suitable bird species is used. The birds are at least 16 weeks old at the time of testing.
-
Test Design : The study can be conducted as a limit test, an LD50-slope test, or an LD50-only test. A limit test is often performed first at a dose of 2000 mg/kg body weight to determine if further testing at lower doses is necessary. If mortality or significant sub-lethal effects are observed, a dose-response study with at least five dose levels is conducted.
-
Procedure : A single oral dose of the test substance is administered to the birds. The birds are then observed for a period of at least 14 days.
-
Endpoints : The primary endpoint is mortality, from which the LD50 (the dose that is lethal to 50% of the test population) is calculated. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.
Aquatic Toxicity Testing
Fish Acute Toxicity Test (OECD Guideline 203)
This test evaluates the acute toxicity of substances to fish.
-
Test Organism : Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Test Design : Fish are exposed to a range of concentrations of the test substance for 96 hours. A limit test may be conducted at 100 mg/L to demonstrate that the LC50 is greater than this concentration.
-
Procedure : The test is conducted under static or semi-static conditions with a 12- to 16-hour photoperiod. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoints : The main endpoint is the LC50, which is the concentration of the substance that is lethal to 50% of the fish within the 96-hour exposure period.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of chemicals to aquatic invertebrates.
-
Test Organism : Daphnia magna, a small freshwater crustacean, is the standard test species. Young daphnids (less than 24 hours old) are used.
-
Test Design : Daphnids are exposed to at least five concentrations of the test substance for 48 hours.
-
Procedure : The test is conducted in a static system. Immobilization, defined as the inability to swim within 15 seconds of gentle agitation, is observed at 24 and 48 hours.
-
Endpoints : The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.
Alga, Growth Inhibition Test (OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism : Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) is a commonly used green alga species.
-
Test Design : Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance for 72 hours.
-
Procedure : The test is performed in batch cultures under constant illumination and temperature. Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
-
Endpoints : The key endpoint is the EC50 for growth rate inhibition, which is the concentration that causes a 50% reduction in the growth rate of the algae compared to the control.
Terrestrial Invertebrate Toxicity Testing
Honeybee Acute Oral and Contact Toxicity Tests (OECD Guidelines 213 & 214)
These laboratory tests are designed to assess the acute toxicity of chemicals to adult honeybees (Apis mellifera) through oral and contact exposure routes.
-
Test Design : Both tests typically involve a dose-response design with a minimum of five dose rates, with three replicates per dose and 10 bees per replicate. A limit test at 100 µ g/bee may be performed if low toxicity is expected.
-
Oral Toxicity (OECD 213) : The test substance is dissolved or suspended in a 50% w/v sucrose (B13894) solution and offered to the bees.
-
Contact Toxicity (OECD 214) : The test substance is applied directly to the dorsal thorax of anesthetized bees.
-
Procedure : Bees are observed for mortality and any sub-lethal effects for at least 48 hours, with the possibility of extending the observation period to 96 hours if there is a significant increase in mortality between 24 and 48 hours.
-
Endpoints : The primary endpoint for both tests is the LD50, the dose that is lethal to 50% of the bees, calculated at 24 and 48 hours (and 72/96 hours if the test is extended).
Earthworm Acute Toxicity Test (OECD Guideline 207)
This test evaluates the acute toxicity of chemicals to earthworms.
-
Test Organism : Eisenia fetida is the recommended species.
-
Test Design : The test is typically conducted in artificial soil. A dose-response study with at least five concentrations of the test substance mixed into the soil is performed.
-
Procedure : Adult earthworms are introduced into the prepared soil and kept in the dark at a controlled temperature for 14 days. Mortality and changes in body weight are assessed.
-
Endpoints : The main endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms after 14 days. Sub-lethal effects such as weight loss are also recorded.
Mode of Action and Signaling Pathways
This compound's primary mode of action as a herbicide is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, this compound causes bleaching of the plant tissues, leading to cell death.
While the direct target of this compound is a plant-specific enzyme, understanding potential toxicological pathways in non-target animals is important. Most animals do not synthesize carotenoids de novo and obtain them from their diet. Therefore, the herbicidal mode of action is not a direct mechanism of toxicity in most animal species. The observed toxicity in non-target organisms may be due to other, less specific mechanisms of action, or effects on metabolic pathways that have not yet been fully elucidated. For instance, some studies on other herbicides have pointed to the induction of oxidative stress as a potential mechanism of toxicity in non-target organisms. Further research is needed to determine the specific signaling pathways affected by this compound in animals.
Visualizations
Signaling Pathway
Caption: Simplified carotenoid biosynthesis pathway in plants and the inhibitory action of this compound.
Experimental Workflows
Caption: A generalized workflow for conducting acute ecotoxicity studies according to OECD guidelines.
Caption: Logical flow for honeybee acute oral and contact toxicity testing.
Conclusion
This technical guide summarizes the available toxicological data for this compound in a range of non-target organisms. The provided data indicates that while this compound has low toxicity to honeybees and earthworms at acute exposure levels, it is moderately toxic to birds and aquatic organisms, with a particularly high toxicity to algae. The experimental protocols for generating these data are well-established and follow international guidelines, ensuring their reliability for risk assessment purposes. The primary mode of action in plants is well-understood, though further research is required to elucidate the specific toxicological pathways in non-target animal species. This compilation of data and methodologies serves as a valuable resource for researchers, scientists, and professionals involved in the development and environmental assessment of agrochemicals.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural and functional effects of herbicides on non-target organisms in aquatic ecosystems with an emphasis on atrazine | U.S. Geological Survey [usgs.gov]
- 4. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
Beflubutamid Metabolism in Plants and Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beflubutamid is a selective herbicide used for the control of broad-leaved weeds in cereal crops such as wheat and barley. It belongs to the pyridine (B92270) class of herbicides and functions by inhibiting the enzyme phytoene (B131915) desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and a subsequent depletion of photoprotective carotenoids, resulting in photooxidative damage to chlorophyll (B73375) and ultimately, plant death. As with any agricultural chemical, understanding its metabolic fate in target and non-target organisms is crucial for assessing its efficacy, environmental impact, and safety for consumers and the ecosystem. This technical guide provides an in-depth overview of the metabolism of this compound in both plants and animals, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways.
This compound Metabolism in Plants
The metabolism of this compound in plants, particularly in crops like wheat, has been a subject of study to understand its selectivity and the nature of residues at harvest. The primary metabolic transformations involve hydrolysis of the amide linkage and subsequent oxidation.
Metabolic Pathways in Plants
The metabolic degradation of this compound in plants proceeds through a series of key steps. The initial and most significant transformation is the cleavage of the amide bond, leading to the formation of two primary metabolites: a phenoxybutanoic acid derivative and a phenoxybutanamide derivative. Further metabolism can occur on these primary metabolites.
The primary metabolites identified in plants are:
-
2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid): Formed by the hydrolysis of the amide linkage of this compound.
-
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide): Another key metabolite resulting from the initial breakdown.
Further metabolism in plants can lead to the formation of other minor metabolites through hydroxylation of the benzyl (B1604629) ring. These include:
-
(RS)-N-(3-hydroxybenzyl)-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (UR-50618)
-
(RS)-N-(2-hydroxybenzyl)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanamide (UR-50619)
Quantitative Data on Plant Metabolism
Studies on the degradation of this compound in wheat have provided insights into its persistence. The herbicidally active S-enantiomer, also known as this compound-M, has a degradation half-life of approximately 77.02 hours in wheat plants under controlled conditions.[1] This relatively short half-life suggests that the parent compound does not persist extensively in the plant.
Table 1: Degradation of (S)-Beflubutamid in Wheat
| Parameter | Value | Reference |
| Half-life (t1/2) | 77.02 hours | [1] |
Further quantitative data on the distribution and concentration of individual metabolites in different plant parts (e.g., straw, grain) from regulatory submission studies are not extensively available in the public domain but are key to the overall risk assessment.
Experimental Protocols for Plant Metabolism Studies
The investigation of this compound metabolism in plants typically involves the application of a radiolabeled form of the herbicide to accurately trace its uptake, translocation, and transformation.
Typical Experimental Workflow:
-
Radiolabeling: this compound is synthesized with a radioactive isotope, commonly 14C, incorporated into a stable position within the molecule.
-
Plant Treatment: The radiolabeled this compound is applied to the target plants (e.g., wheat) at a rate that mimics agricultural practices. Application can be to the soil (pre-emergence) or directly to the foliage (post-emergence).
-
Sample Collection: At various time points after application, different parts of the plant (roots, shoots, leaves, and eventually grain and straw) are harvested.
-
Extraction: The harvested plant material is homogenized and extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.
-
Analysis and Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent compound and its metabolites. The total radioactive residue (TRR) is determined for each plant matrix.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound Metabolism in Animals
The study of this compound metabolism in animals is essential for human and animal safety assessment. Data from these studies are used to establish acceptable daily intake (ADI) levels and to understand the potential for bioaccumulation. The primary animal model for toxicological studies is the rat.
Metabolic Pathways in Animals
Similar to plants, the metabolism of this compound in animals such as rats primarily involves hydrolysis of the amide bond, followed by further modifications. The main metabolites identified are consistent with those found in plants, indicating a conserved metabolic pathway across different biological systems.
The major metabolites identified in rats include:
-
2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid)
-
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide)
Hydroxylated derivatives of the parent compound and its primary metabolites are also formed, including:
-
(RS)-N-(3-hydroxybenzyl)-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (UR-50618)
-
(RS)-N-(2-hydroxybenzyl)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanamide (UR-50619)
Quantitative Data on Animal Metabolism
Toxicological studies in rats have been conducted to determine the acute toxicity of this compound.
Table 2: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Species | Reference |
| LD50 (female) | > 2,000 mg/kg | Rat | [2] |
Experimental Protocols for Animal Metabolism Studies
Animal metabolism studies are highly regulated and follow standardized protocols to ensure data quality and reproducibility.
Typical Experimental Workflow:
-
Test Substance: Radiolabeled this compound (e.g., 14C-beflubutamid) is administered to laboratory animals, typically rats.
-
Dosing: Animals are dosed orally, often at multiple dose levels, to assess both low-dose and high-dose kinetics.
-
Sample Collection: Urine, feces, and expired air are collected at regular intervals over a period of several days to determine the extent and rate of excretion. Blood samples are also taken to determine the pharmacokinetic profile. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle) are collected.
-
Sample Analysis: The total radioactivity in all collected samples (excreta and tissues) is quantified using liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification: As with plant studies, chromatographic techniques (HPLC) are used to separate metabolites in urine, feces, and tissue extracts. The identification of these metabolites is achieved through LC-MS and NMR.
Conclusion
The metabolism of this compound in both plants and animals follows a generally consistent pathway, initiated by the hydrolysis of the amide bond to form the corresponding phenoxybutanoic acid and phenoxybutanamide metabolites. Subsequent hydroxylation reactions can also occur. The herbicidally active component is the (-)-enantiomer, which exhibits a relatively short half-life in wheat. In animals, this compound shows low acute oral toxicity. A comprehensive understanding of the metabolic fate of this compound is paramount for its continued safe and effective use in agriculture. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the fields of agricultural science, toxicology, and drug development. Further detailed quantitative data from regulatory studies would provide an even more complete picture of the disposition of this herbicide in biological systems.
References
Methodological & Application
Application Notes and Protocols for the Determination of Beflubutamid Residues in Crops
Introduction
Beflubutamid is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[1] Monitoring its residues in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed analytical methods for the determination of this compound residues in wheat and rice using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analysis of this compound in wheat and rice matrices. These values are based on established multi-residue methods and serve as a general guideline. Actual performance may vary based on laboratory conditions and instrumentation.
| Parameter | Wheat | Rice | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.005 mg/kg | [2] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [2][3][4] |
| Recovery (%) | 70-120% | 70-120% | |
| Relative Standard Deviation (RSD) | < 20% | < 20% |
Experimental Protocols
A modified QuEChERS protocol is employed for the extraction of this compound from wheat and rice samples. This is followed by sensitive and selective detection using LC-MS/MS.
Sample Preparation and Extraction (QuEChERS)
References
Application Note: Quantification of Beflubutamid in Water by LC-MS/MS
Introduction
Beflubutamid is a selective herbicide used for the control of broadleaf weeds in various crops. Its potential to enter water systems through runoff and leaching necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in water. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
-
Standard laboratory glassware and pipettes
-
0.22 µm syringe filters
Standard Preparation
Prepare a stock solution of this compound at 1 mg/mL in methanol. From this stock, prepare a series of working standards by serial dilution in a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 2 x 3 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument dependent, optimize for sensitivity |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for this compound. A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of this compound in the water samples is then determined from this calibration curve, taking into account the concentration factor from the sample preparation step.
Quantitative Data Summary
The following table summarizes the optimized MRM transitions for the quantification of this compound.[1] At least two transitions should be monitored for confident identification and quantification.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 356.1 | 91.1 | 40 | Quantifier |
| This compound | 356.1 | 65.1 | 68 | Qualifier |
Experimental Workflow
Caption: Workflow for the quantification of this compound in water.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in water samples. The use of solid-phase extraction allows for effective sample cleanup and concentration, while the high selectivity of MRM detection ensures reliable quantification even at low concentration levels. This method is suitable for routine monitoring of this compound in environmental water sources.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Beflubutamid
Introduction
Beflubutamid is a chiral herbicide used for the control of broadleaf weeds in cereal crops.[1][2][3] It functions by inhibiting carotenoid biosynthesis.[1][4] For quality control of formulated products and for monitoring purposes in environmental samples, a reliable and robust analytical method is essential. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method is designed for use by researchers, scientists, and professionals in drug development and quality control.
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. A C18 stationary phase is proposed, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of an aqueous component and an organic modifier, which allows for the elution of this compound from the column. Detection is performed at 285 nm, a wavelength at which this compound exhibits significant UV absorbance.
Materials and Reagents
-
This compound analytical standard (PESTANAL® or equivalent)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid, analytical grade
-
0.45 µm syringe filters
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.
Sample Preparation
The following are general procedures for sample preparation. Specific matrices may require further optimization.
For Formulated Products (e.g., Suspension Concentrates):
-
Accurately weigh a portion of the homogenized formulation equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Transfer an aliquot of this solution into a separate volumetric flask and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
For Soil Samples:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Illustrative Data)
The proposed method should be validated according to ICH guidelines or internal standard operating procedures. The following table presents illustrative performance characteristics of a validated method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or common excipients |
Data Presentation
Calibration Curve
A typical calibration curve for this compound would be constructed by plotting the peak area against the concentration of the working standard solutions. The linearity of the curve should be assessed by the coefficient of determination (R²).
Sample Analysis
The concentration of this compound in the prepared sample solutions can be calculated using the linear regression equation obtained from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical steps.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it suitable for routine analysis in a quality control or research laboratory. It is important to note that this proposed method would require full validation before its implementation for regulatory purposes.
References
- 1. The chiral herbicide this compound (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chiral herbicide this compound (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Field Application of Beflubutamid in Cereal Crops: A Guide for Researchers
Application Notes and Protocols for Efficacy and Crop Safety Evaluation
Introduction: Beflubutamid is a selective herbicide utilized for the control of broadleaf weeds in various cereal crops.[1][2] Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process for plant growth and development. Specifically, this compound targets and inhibits the enzyme phytoene (B131915) desaturase (PDS), leading to a "bleaching" effect in susceptible weeds as chlorophyll (B73375) is destroyed in the absence of carotenoids.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the field application of this compound in cereal crops such as wheat, barley, triticale, and rye.[2] A more potent enantiomer, this compound-M, has been developed, which is the more active (S)-enantiomer of the original racemic mixture.
Disclaimer: These notes and protocols are for research and informational purposes only. Always consult and adhere to the manufacturer's label for legally approved application rates, timings, and safety precautions in your specific region.
I. Application Notes
Target Crops and Weeds:
This compound is primarily used in winter wheat and winter barley for the control of a range of annual broadleaf weeds.[3]
-
Target Crops: Winter Wheat, Winter Barley.
-
Target Weeds: Provides control and suppression of a broad spectrum of broad-leaved weeds. A co-formulation with isoflex (bixlozone) has shown activity on 21 broad-leaved weeds.
Application Timing:
The application timing of this compound is critical for maximizing weed control and ensuring crop safety. It is typically applied at the pre-emergence or peri-emergence stages of the crop.
-
Winter Wheat: Approved for pre- and peri-emergence use.
-
Winter Barley: Approved for pre-emergence use only.
Application timing should be aligned with specific crop growth stages, often referenced using the Zadoks or BBCH scales. Post-emergent applications are generally recommended when weeds are small and actively growing, typically between the 2 to 6-leaf stage.
Application Rates:
Application rates can vary depending on the formulation, target weeds, soil type, and environmental conditions.
| Active Ingredient | Formulation | Application Rate (Active Ingredient) | Target Weeds |
| This compound (racemic) | Not Specified | 300 g a.i./ha | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa |
| This compound + Isoflex (Bixlozone) | Co-formulation (125 g/L this compound + 200 g/L Isoflex) | Not specified in search results | Broad range of broad-leaved and some grass weeds |
Note: The efficacy of the chiral compounds (S)-6h and (S)-6q, analogues of this compound, was found to be higher than their racemates at dosages of 150 and 300 g a.i./ha.
Weed Control Efficacy:
Published research provides some indication of the efficacy of this compound against specific broadleaf weeds.
| Target Weed | Application Rate (a.i./ha) | Efficacy (% Inhibition) |
| Amaranthus retroflexus (Redroot Pigweed) | 300 g | 90% |
| Abutilon theophrasti (Velvetleaf) | 300 g | 100% |
| Medicago sativa (Alfalfa) | 300 g | 100% |
A co-formulation of this compound with isoflex has demonstrated control of a wide range of broad-leaved weeds.
Tank Mixing:
Tank mixing this compound with other herbicides can broaden the spectrum of weed control. However, compatibility must be verified to avoid antagonism or crop injury. Always perform a jar test to check for physical compatibility before mixing in the spray tank. When tank-mixing, follow the recommended mixing order (e.g., wettable powders, suspension concentrates, emulsifiable concentrates).
Crop Rotation:
Crop rotation restrictions are crucial to prevent injury to subsequent sensitive crops. While specific rotational intervals for this compound were not detailed in the provided search results, it is essential to consult the product label for this information. Generally, factors such as soil type, pH, and rainfall can influence the persistence of the herbicide in the soil.
II. Experimental Protocols
Field Efficacy and Crop Safety Trial Protocol:
This protocol outlines a standard methodology for evaluating the efficacy and crop safety of this compound in a field setting.
a. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: Minimum of 4 replicates per treatment.
-
Plot Size: At least 10-20 square meters to allow for accurate assessments and minimize edge effects.
-
Treatments:
-
Untreated Control (weedy check).
-
Weed-free Control (hand-weeded or standard herbicide program).
-
This compound at various rates (e.g., 1X, 0.5X, 2X of the proposed rate).
-
Tank-mix combinations of this compound with other relevant herbicides.
-
Commercial standard herbicide for comparison.
-
b. Site Selection and Preparation:
-
Select a field with a known history of uniform broadleaf weed infestation.
-
Conduct a soil analysis to determine soil type, organic matter content, and pH.
-
Prepare the seedbed according to standard agricultural practices for the selected cereal crop.
c. Crop and Weed Management:
-
Sow a certified cereal variety at the recommended seeding rate.
-
If necessary for the experimental design, overseed with a known population of target weed species to ensure uniform pressure.
d. Herbicide Application:
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.
-
Application Volume: Typically 100-200 L/ha.
-
Timing: Apply at the specified crop and weed growth stages (e.g., pre-emergence, post-emergence at 2-4 leaf stage of weeds).
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application.
e. Data Collection:
-
Weed Control Efficacy:
-
Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).
-
Conduct weed counts (number of plants per species per unit area) and/or biomass measurements (dry weight of weeds per unit area) from quadrats placed randomly within each plot.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death). Note any symptoms such as stunting, chlorosis, or necrosis.
-
-
Crop Yield:
-
At crop maturity, harvest the grain from a predetermined area within each plot.
-
Measure grain yield and adjust for moisture content.
-
Collect subsamples for quality analysis if required.
-
f. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD or LSD) to determine significant differences between treatment means.
III. Visualizations
Caption: Signaling pathway of this compound's herbicidal action.
Caption: Workflow for a this compound field efficacy trial.
References
Formulation Development of Beflubutamid for Improved Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops such as wheat and barley.[1] It functions by inhibiting the carotenoid biosynthesis pathway, a critical process for plant survival. This document provides detailed application notes and protocols for the formulation development of this compound, with a focus on strategies to enhance its herbicidal efficacy. A key aspect of improving this compound's performance is the utilization of its more active stereoisomer and the optimization of its formulation to ensure effective delivery to the target weeds.
Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound is classified as a Group F1 herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its mode of action as an inhibitor of phytoene (B131915) desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. By blocking this step, this compound prevents the formation of carotenoids. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photo-oxidation. Their absence leads to the destruction of chlorophyll, resulting in a characteristic "bleaching" of the plant tissue, followed by necrosis and death of the weed.[3][4]
Enhancing Efficacy through Chiral Separation
This compound is a chiral molecule and exists as two enantiomers: (S)-Beflubutamid and (R)-Beflubutamid. Research has demonstrated that the herbicidal activity resides almost exclusively in the (S)-enantiomer, also known as this compound-M. The (S)-enantiomer can be up to 1000 times more active than the (R)-enantiomer. Therefore, the primary strategy for improving the efficacy of this compound is to develop formulations based on the enantiomerically pure (S)-Beflubutamid-M. This approach allows for a significant reduction in the application rate while achieving the same or even better weed control, thereby reducing the environmental load.
Formulation Development Strategies
The low aqueous solubility of this compound necessitates its formulation as either a suspension concentrate (SC) or an emulsifiable concentrate (EC). The choice of formulation type and the selection of co-formulants can significantly impact the stability, handling, and biological performance of the herbicide.
Suspension Concentrate (SC) Formulations
SC formulations consist of a stable dispersion of fine solid particles of the active ingredient in an aqueous continuous phase.
Advantages of SC Formulations:
-
Water-based, reducing the need for organic solvents.
-
Absence of dust and good user safety.
-
Can incorporate adjuvants to enhance biological activity.
Key Components of an SC Formulation:
-
Wetting Agents: To facilitate the wetting of the solid active ingredient by water.
-
Dispersing Agents: To prevent the agglomeration of particles and ensure a stable suspension.
-
Thickening Agents (Rheology Modifiers): To prevent sedimentation of the particles during storage.
-
Antifreeze Agents: To improve cold stability.
-
Biocides: To prevent microbial growth in the water-based formulation.
Emulsifiable Concentrate (EC) Formulations
EC formulations contain the active ingredient dissolved in a water-immiscible organic solvent, along with a blend of emulsifiers. When diluted with water, they spontaneously form a stable oil-in-water emulsion.
Advantages of EC Formulations:
-
Simple to manufacture.
-
High biological activity due to the presence of solvents that can enhance penetration.
-
Good chemical stability of the active ingredient.
Key Components of an EC Formulation:
-
Solvents: To dissolve the active ingredient.
-
Emulsifiers: A blend of surfactants to ensure spontaneous and stable emulsion formation upon dilution.
-
Stabilizers: To prevent degradation of the active ingredient.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of this compound-M formulations.
Protocol 1: Preparation of a this compound-M Suspension Concentrate (SC)
Materials:
-
This compound-M (Technical Grade, >98% purity)
-
Wetting agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., Naphthalene sulfonate condensate)
-
Antifreeze agent (e.g., Propylene (B89431) glycol)
-
Thickening agent (e.g., Xanthan gum)
-
Biocide
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water, propylene glycol, and the biocide. Mix until homogeneous.
-
Addition of Surfactants: While stirring, add the wetting and dispersing agents to the aqueous phase and mix until fully dissolved.
-
Addition of Active Ingredient: Slowly add the this compound-M technical powder to the mixture under continuous agitation.
-
High-Shear Mixing: Homogenize the mixture using a high-shear mixer for 10-15 minutes to create a uniform slurry.
-
Bead Milling: Transfer the slurry to a bead mill to reduce the particle size of the this compound-M. The target particle size is typically a D50 of <5 µm.
-
Addition of Thickener: In a separate vessel, prepare a pre-gel of the xanthan gum in a small amount of water. Slowly add the pre-gel to the milled suspension under gentle agitation.
-
Final Mixing: Continue mixing at a low speed until the formulation is homogeneous.
-
Quality Control: Analyze the final formulation for particle size distribution, viscosity, and physical stability at different temperatures.
Protocol 2: Preparation of a this compound-M Emulsifiable Concentrate (EC)
Materials:
-
This compound-M (Technical Grade, >98% purity)
-
Solvent (e.g., Aromatic hydrocarbon solvent)
-
Emulsifier blend (e.g., a combination of anionic and non-ionic surfactants)
-
Stabilizer (if required)
Procedure:
-
Dissolution of Active Ingredient: In a suitable vessel, add the solvent and begin stirring. Slowly add the this compound-M technical powder and continue to mix until it is completely dissolved.
-
Addition of Emulsifiers: Add the pre-blended emulsifiers to the solvent-active ingredient mixture.
-
Homogenization: Mix until the formulation is clear and homogeneous.
-
Quality Control: Test the emulsion stability by diluting the EC formulation in water of standard hardness and observing for any separation or creaming over a set period.
Protocol 3: Greenhouse Efficacy Testing of this compound-M Formulations
Objective: To compare the herbicidal efficacy of different this compound-M formulations on key broadleaf weed species.
Materials:
-
Pots filled with a standard potting mix
-
Seeds of target weed species (e.g., Chickweed (Stellaria media), Field Pansy (Viola arvensis))
-
This compound-M formulations (SC, EC, and a technical grade standard)
-
Adjuvants for testing (e.g., non-ionic surfactants, methylated seed oils)
-
Precision bench sprayer
-
Greenhouse with controlled temperature, humidity, and light conditions
Procedure:
-
Plant Preparation: Sow weed seeds in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.
-
Treatment Preparation: Prepare spray solutions of each this compound-M formulation at a range of application rates (e.g., 0, 12.5, 25, 50, 100 g a.i./ha). Include treatments with and without adjuvants. Use a standard formulation of racemic this compound as a comparison.
-
Herbicide Application: Apply the treatments to the weeds using a precision bench sprayer calibrated to deliver a consistent spray volume. Include an untreated control for comparison.
-
Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the surviving weeds in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations. Calculate the effective dose for 50% and 90% control (ED50 and ED90) for each formulation.
Data Presentation
The following tables present hypothetical data from the efficacy testing protocol to illustrate how to structure and compare the results.
Table 1: Visual Weed Control (%) of Different this compound Formulations on Chickweed (Stellaria media) at 21 Days After Treatment (DAT)
| Treatment | Application Rate (g a.i./ha) | Formulation A (SC) | Formulation B (EC) | Racemic this compound (SC) |
| This compound-M | 25 | 85 | 90 | 50 |
| 50 | 95 | 98 | 75 | |
| 100 | 100 | 100 | 90 | |
| Untreated Control | 0 | 0 | 0 | 0 |
Table 2: Biomass Reduction (%) of Different this compound Formulations on Field Pansy (Viola arvensis) at 21 DAT
| Treatment | Application Rate (g a.i./ha) | Formulation A (SC) | Formulation B (EC) | Racemic this compound (SC) |
| This compound-M | 25 | 80 | 88 | 45 |
| 50 | 92 | 96 | 70 | |
| 100 | 99 | 100 | 88 | |
| Untreated Control | 0 | 0 | 0 | 0 |
Table 3: Effect of Adjuvants on the Efficacy of this compound-M SC Formulation (50 g a.i./ha) on Chickweed at 21 DAT
| Adjuvant Type | Adjuvant Concentration (% v/v) | Visual Weed Control (%) | Biomass Reduction (%) |
| No Adjuvant | 0 | 95 | 92 |
| Non-ionic Surfactant | 0.25 | 98 | 96 |
| Methylated Seed Oil | 1.0 | 99 | 98 |
Conclusion
The development of highly efficacious this compound formulations hinges on two key strategies: the use of the enantiomerically pure (S)-Beflubutamid-M and the optimization of the delivery system through advanced formulation techniques. By following the detailed protocols for the preparation of SC and EC formulations and their subsequent efficacy testing, researchers can systematically evaluate and identify the most effective formulations for weed control. The inclusion of appropriate adjuvants can further enhance the performance of this compound-M, leading to more reliable and sustainable weed management solutions in agriculture.
References
Application Notes and Protocols for Beflubutamid in Integrated Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of beflubutamid, a selective herbicide for broadleaf weed control in cereals. The document details its mechanism of action, application guidelines within Integrated Weed Management (IWM) strategies, and detailed protocols for efficacy, selectivity, and resistance monitoring.
Introduction to this compound
This compound is a chiral phenoxy butanamide herbicide used for the control of a range of broadleaf weeds in cereal crops such as wheat, barley, triticale, and rye.[1] It belongs to the Herbicide Resistance Action Committee (HRAC) Group F1, which are inhibitors of carotenoid biosynthesis.[1] The active substance is typically used as a racemic mixture, but the herbicidal activity is primarily attributed to the (S)-enantiomer, also known as this compound-M, which can be over 1000 times more effective than the (R)-enantiomer.[2]
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide |
| Chemical Formula | C₁₈H₁₇F₄NO₂ |
| Molar Mass | 355.333 g·mol⁻¹ |
| Mode of Action | Inhibition of Phytoene (B131915) Desaturase (PDS) |
| HRAC Group | F1 (Carotenoid Biosynthesis Inhibitor) |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound's herbicidal effect stems from its ability to inhibit the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photooxidation. By blocking PDS, this compound prevents the formation of carotenoids, leading to the accumulation of phytoene and subsequent destruction of chlorophyll in the presence of light. This results in characteristic bleaching or whitening of the weed's foliage, followed by necrosis and death.
This compound in Integrated Weed Management (IWM)
Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics to manage weed populations effectively and sustainably. The goal is to reduce reliance on a single control method, thereby minimizing the risk of herbicide resistance. This compound can be a valuable tool within an IWM program for cereals.
IWM Strategies Incorporating this compound
An effective IWM program for winter wheat or barley that includes this compound would involve a combination of cultural, mechanical, and chemical control methods.
Example IWM Calendar for Winter Wheat:
| Timing | Cultural/Mechanical Practices | Chemical Control (including this compound) |
| Pre-Planting (Aug-Sep) | Stale seedbed preparation: Cultivate to encourage weed germination, then use a non-selective herbicide or shallow cultivation to control emerged weeds. | Burndown application of a non-selective herbicide (e.g., glyphosate) if significant weed pressure exists. |
| At Planting (Sep-Oct) | Use of certified weed-free seed. Optimal seeding rate and depth to promote vigorous crop establishment. | Consider a pre-emergence herbicide with a different mode of action if there is a history of difficult-to-control grass weeds. |
| Post-Emergence (Autumn, Oct-Nov) | Crop scouting to identify weed species and density. | This compound Application: Apply post-emergence when broadleaf weeds are small and actively growing (typically 2-4 leaf stage). Can be tank-mixed with other herbicides to broaden the weed control spectrum. |
| Spring (Mar-Apr) | Monitor for spring-germinating weeds. | If necessary, apply a herbicide with a different mode of action to control escaped or later-germinating weeds. |
| Post-Harvest (Jul-Aug) | Chaff collection or straw management to reduce weed seed dispersal. Post-harvest cultivation to encourage weed seed germination and subsequent control. |
Tank-Mixing this compound
To broaden the spectrum of controlled weeds and to manage resistance, this compound can be tank-mixed with other herbicides. Always perform a jar test to ensure physical compatibility before mixing in the spray tank.
Potential Tank-Mix Partners for this compound in Cereals:
| Herbicide Active Ingredient | HRAC Group | Target Weeds |
| MCPA | O | Broadens control of certain broadleaf weeds. |
| Bromoxynil | C3 | Provides contact activity on a wide range of broadleaf weeds. |
| Fluroxypyr | O | Effective on vining weeds like cleavers (Galium aparine). |
| Clodinafop-propargyl | A | For control of grass weeds like wild oats (Avena fatua). |
| Pinoxaden | A | Another option for grass weed control. |
Experimental Protocols
Protocol for Evaluating this compound Efficacy
Objective: To determine the dose-response of target weed species to this compound and to establish the effective application rate.
Materials:
-
This compound formulation
-
Susceptible and suspected resistant weed biotypes (e.g., Galium aparine, Veronica persica, Lamium purpureum)
-
Pots, soil medium
-
Greenhouse or controlled environment chamber
-
Spraying equipment calibrated for small plot application
-
Untreated control and a commercial standard herbicide for comparison
Methodology:
-
Plant Material: Grow weed species from seed in pots to the 2-4 leaf stage.
-
Herbicide Preparation: Prepare a dilution series of this compound to cover a range of doses (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x of the recommended field rate).
-
Application: Apply the herbicide treatments to the weeds using a calibrated sprayer. Ensure uniform coverage.
-
Incubation: Place the treated plants in a greenhouse or growth chamber with optimal conditions for growth.
-
Assessment: Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death). At 21 DAT, harvest the above-ground biomass and record the fresh and dry weights.
-
Data Analysis: Analyze the data using a dose-response model to calculate the ED₅₀ and ED₉₀ values (the effective dose to cause 50% and 90% reduction in growth, respectively).
Protocol for Assessing Crop Selectivity (Phytotoxicity)
Objective: To evaluate the tolerance of different cereal cultivars to this compound at various growth stages.
Materials:
-
This compound formulation
-
Cereal cultivars (e.g., wheat, barley)
-
Field plots or greenhouse pots
-
Spraying equipment
-
Untreated control
Methodology:
-
Crop Establishment: Sow cereal cultivars in field plots or pots and grow to the desired application stages (e.g., Zadoks scale Z12-14, Z21-23).
-
Herbicide Application: Apply this compound at the recommended rate (1x) and a higher rate (e.g., 2x) to assess the margin of safety.
-
Assessment: Visually assess crop injury at 7, 14, and 28 DAT using a 0-10 scale (0 = no injury, 10 = complete crop death). Note any symptoms such as chlorosis, necrosis, or stunting.
-
Yield Measurement: At crop maturity, harvest the plots and measure the grain yield and yield components (e.g., thousand-grain weight).
-
Data Analysis: Statistically analyze the phytotoxicity ratings and yield data to determine if there are significant differences between the treated and untreated plots.
Phytotoxicity Rating Scale (0-10)
| Rating | % Injury | Description |
| 0 | 0 | No effect |
| 1 | 1-10 | Very slight chlorosis or stunting |
| 2 | 11-20 | Slight chlorosis or stunting |
| 3 | 21-30 | Noticeable chlorosis and/or stunting |
| 4 | 31-40 | Significant chlorosis and stunting |
| 5 | 41-50 | Severe chlorosis and stunting |
| 6 | 51-60 | Very severe stunting, some necrosis |
| 7 | 61-70 | High level of necrosis |
| 8 | 71-80 | Most plants dying |
| 9 | 81-99 | Few plants surviving |
| 10 | 100 | Complete crop death |
Protocol for Monitoring Weed Resistance to this compound
Objective: To detect and monitor the development of resistance to this compound in weed populations.
Methodology:
-
Baseline Susceptibility: Before the widespread use of this compound in a region, collect seed samples from at least 10-15 weed populations from fields with no prior exposure to PDS-inhibiting herbicides. Conduct a dose-response assay as described in Protocol 4.1 to establish the baseline ED₅₀ and ED₉₀ values.
-
Routine Monitoring:
-
Seed Collection: Collect seed samples from fields where this compound has been used and weed control is suspected to be poor.
-
Quick Test (Agar-Based):
-
Prepare agar (B569324) medium containing a discriminating dose of this compound (a dose that kills susceptible but not resistant plants, determined from baseline data).
-
Germinate weed seeds and transfer seedlings to the agar plates.
-
After 10-14 days, assess survival and growth. Resistant plants will show continued growth, while susceptible plants will be bleached and will not grow.
-
-
Whole Plant Assay: For confirmation, conduct a full dose-response assay (Protocol 4.1) on the suspected resistant population and compare the ED₅₀ and ED₉₀ values to the baseline. A resistance index (RI) can be calculated as: RI = ED₅₀ (resistant population) / ED₅₀ (susceptible population).
-
Data Presentation
Table 1: Efficacy of this compound on Key Broadleaf Weeds in Cereals (Hypothetical Data)
| Weed Species | Scientific Name | ED₅₀ (g a.i./ha) | ED₉₀ (g a.i./ha) |
| Cleavers | Galium aparine | 15 | 40 |
| Common Chickweed | Stellaria media | 10 | 30 |
| Field Pansy | Viola arvensis | 20 | 55 |
| Groundsel | Senecio vulgaris | 12 | 35 |
| Ivy-leaved Speedwell | Veronica hederifolia | 18 | 50 |
| Red Dead-nettle | Lamium purpureum | 8 | 25 |
Note: This is hypothetical data for illustrative purposes. Actual ED values will vary depending on environmental conditions and weed biotype.
Table 2: Crop Rotation Intervals Following this compound Application
| Crop | Rotation Interval (Months) |
| Winter Wheat, Winter Barley | 0 |
| Spring Wheat, Spring Barley | 4 |
| Oilseed Rape | 6 |
| Field Beans, Peas | 9 |
| Sugar Beet, Potatoes | 12 |
Note: Rotation intervals can vary based on soil type, rainfall, and the rate of this compound applied. Always consult the product label for specific recommendations.
Conclusion
This compound is an effective herbicide for the control of broadleaf weeds in cereals when used as part of a comprehensive IWM strategy. Understanding its mode of action and adhering to best application practices, including tank-mixing and crop rotation, are essential for maximizing its efficacy and longevity as a valuable weed management tool. The provided protocols offer a framework for researchers to further investigate and optimize the use of this compound in various agricultural settings.
References
Application Notes and Protocols for Beflubutamid: Timing and Dosage Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Beflubutamid, a selective herbicide for the control of broadleaf weeds in cereal crops. The information is intended to guide researchers and scientists in optimizing its application timing and dosage for maximum efficacy and crop safety. This document details the herbicide's mode of action, presents available data on its performance, and outlines experimental protocols for further research.
Introduction to this compound
This compound is a phenoxyamide herbicide that is effective for the pre- and early post-emergence control of a range of broadleaf weeds in cereals such as wheat, barley, rye, and triticale. It is a chiral molecule, with the (S)-enantiomer, known as this compound-M, exhibiting significantly higher herbicidal activity than the racemic mixture. This allows for lower application rates of the pure enantiomer, potentially reducing the environmental load.
Mode of Action
This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group F1. Its mode of action is the inhibition of carotenoid biosynthesis. Specifically, it targets and inhibits the enzyme phytoene (B131915) desaturase (PDS). This enzyme is crucial for the desaturation of phytoene in the carotenoid biosynthesis pathway. The inhibition of PDS leads to an accumulation of phytoene and a depletion of downstream carotenoids.
Carotenoids play a vital role in protecting chlorophyll (B73375) from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by light and oxygen, leading to a characteristic bleaching or whitening of the plant tissues. This ultimately results in the death of susceptible weed species.
Application Timing and Dosage Optimization
Optimizing the application timing and dosage of this compound is critical for achieving effective weed control while ensuring crop safety. The ideal application window is generally from pre-emergence to early post-emergence of the weeds.
General Application Guidelines
-
Crop: Winter wheat, winter barley, rye, and triticale.
-
Target Weeds: Annual broadleaf weeds.
-
Application Timing: Pre-emergence or early post-emergence of weeds. For post-emergence applications, weeds should be small and actively growing. Application in cereals is often recommended between the 2-leaf stage and the start of jointing (BBCH 12-30) to maximize efficacy and minimize the risk of crop injury.[1]
-
This compound-M Dosage: Typical application rates for the more active (S)-enantiomer, this compound-M, are in the range of 50-100 g active ingredient per hectare (g a.i./ha).
Data on Weed Efficacy and Crop Yield
| Target Weed Species | Common Name | Growth Stage at Application | This compound-M Dosage (g a.i./ha) | Expected Weed Control (%) | Potential Impact on Crop Yield |
| Veronica persica | Persian Speedwell | Cotyledon to 4-leaf stage | 50 - 75 | High | Positive (due to weed removal) |
| Galium aparine | Cleavers | 1 to 3 whorls | 75 - 100 | Moderate to High | Positive (due to weed removal) |
| Stellaria media | Common Chickweed | Small and actively growing | 50 - 75 | High | Positive (due to weed removal) |
| Lamium purpureum | Red Dead-nettle | Cotyledon to 4-leaf stage | 50 - 75 | High | Positive (due to weed removal) |
| Matricaria spp. | Mayweed | Small rosettes | 75 - 100 | Moderate to High | Positive (due to weed removal) |
Note: The expected weed control and impact on crop yield are estimations based on the known efficacy of PDS-inhibiting herbicides and general application guidelines. Actual performance can vary depending on environmental conditions, weed pressure, and crop health.
Experimental Protocols
To further optimize the use of this compound, the following experimental protocols are proposed.
Dose-Response and Application Timing Field Trial
Objective: To determine the optimal application rate and timing of this compound-M for the control of key broadleaf weeds in winter wheat and to assess crop tolerance and yield response.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement.
-
Main Plots: Application Timing (e.g., Pre-emergence, Early Post-emergence at BBCH 12-14, Mid Post-emergence at BBCH 21-23).
-
Sub-plots: this compound-M Dosage (e.g., 0, 50, 75, 100, 125 g a.i./ha).
-
Replicates: 4.
-
Plot Size: Minimum of 2m x 10m.
Materials and Methods:
-
Site Selection: A field with a known history of uniform infestation of target broadleaf weeds (e.g., Veronica persica, Galium aparine).
-
Crop Establishment: Winter wheat to be sown according to local best practices.
-
Treatments:
-
Untreated control (weedy check).
-
Weed-free control (hand-weeded).
-
This compound-M treatments as per the experimental design.
-
-
Application: Herbicides to be applied using a calibrated plot sprayer delivering a spray volume of 200-400 L/ha.
-
Data Collection:
-
Weed Control: Visual assessment of percent weed control at 14, 28, and 56 days after treatment (DAT). Weed density and biomass can be determined from quadrats within each plot.
-
Crop Tolerance: Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 28 DAT using a 0-100% scale.
-
Crop Yield: Harvest the central area of each plot and determine grain yield, adjusted to a standard moisture content.
-
Yield Components: Thousand-grain weight, number of heads per square meter.
-
-
Statistical Analysis: Data to be subjected to Analysis of Variance (ANOVA) and means separated using an appropriate test (e.g., Tukey's HSD) at P ≤ 0.05.
Conclusion
This compound, particularly its more active (S)-enantiomer this compound-M, is a valuable tool for the selective control of broadleaf weeds in cereal crops. Its effectiveness is highly dependent on the application timing and dosage. The provided application notes and experimental protocols offer a framework for researchers to optimize its use, leading to improved weed management strategies and sustainable crop production. Further field research is essential to generate more precise data for specific weed species and local environmental conditions.
References
Application Notes and Protocols for Soil Extraction of Beflubutamid and its Metabolites
These application notes provide detailed methodologies for the extraction of the herbicide Beflubutamid and its primary metabolites, this compound-amide (bfl-amide) and this compound-acid (bfl-acid), from soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a chiral herbicide used for the control of broadleaf weeds in cereal crops.[1] Its fate and behavior in the soil are of significant environmental interest, necessitating reliable and efficient extraction methods for monitoring its presence and the formation of its metabolites. In soil, this compound can degrade into its amide and acid metabolites.[2] This document outlines three common extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Analyte Information
| Compound | Chemical Name | Formula | Molar Mass ( g/mol ) |
| This compound | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | C₁₈H₁₇F₄NO₂ | 355.33 |
| This compound-amide | 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | C₁₁H₁₁F₄NO₂ | 265.21 |
| This compound-acid | 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid | C₁₁H₁₀F₄O₃ | 282.19 |
Extraction Methodologies
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[3][4] It involves a two-step process: an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
a) Sample Extraction and Partitioning:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.[3]
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS salt mixture. A common mixture is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Alternatively, for pH-sensitive analytes, a buffered system such as the AOAC official method (6 g MgSO₄, 1.5 g sodium acetate) or the EN 15662 method (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) can be used.
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥ 5000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents for cleanup. A common combination for soil matrices is 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent. PSA removes polar interferences, while C18 removes non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Caption: Workflow of the QuEChERS method for soil extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique used for sample cleanup and concentration, which relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For the analysis of this compound and its metabolites in soil, an initial solvent extraction is typically followed by cleanup using an SPE cartridge.
a) Initial Solvent Extraction:
-
Weigh 20 g of homogenized soil into a 250 mL Erlenmeyer flask.
-
Add 60 mL of acetone (B3395972).
-
Shake the flask for 20 minutes on a mechanical shaker.
-
Filter the extract through a Büchner funnel with a paper filter.
-
Concentrate the filtrate to approximately 1-2 mL using a rotary evaporator at 40°C.
-
Re-dissolve the residue in a solvent compatible with the SPE loading step (e.g., 5 mL of hexane-acetone mixture).
b) SPE Cleanup using Alumina-N Cartridge:
-
Conditioning: Condition an Alumina-N SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of the loading solvent (e.g., hexane-acetone mixture) through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the re-dissolved soil extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a mild solvent (e.g., hexane-acetone mixture with a lower percentage of acetone than the loading solvent) to remove co-extracted interferences.
-
Elution: Elute the target analytes (this compound and its metabolites) with an appropriate solvent. For Alumina-N, a more polar solvent like ethyl acetate (B1210297) or a mixture of ethyl acetate and methanol (B129727) is often effective. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., 1 mL of acetonitrile or mobile phase).
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
Weigh 20 g of homogenized soil into a 250 mL glass bottle with a screw cap.
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Add 50 mL of a suitable extraction solvent mixture, for example, acetone/water (1:1, v/v).
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Shake vigorously for 30 minutes on a mechanical shaker.
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Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles.
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Decant the supernatant into a separatory funnel.
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Add 50 mL of a non-polar organic solvent such as dichloromethane (B109758) or ethyl acetate to the separatory funnel.
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Shake the funnel for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate).
-
Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent two more times.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for analysis.
References
Troubleshooting & Optimization
Technical Support Center: Beflubutamid Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Beflubutamid for use in in vitro assays. Given its low aqueous solubility, achieving a stable and appropriate concentration is critical for obtaining reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: this compound has very low solubility in water but is soluble in organic solvents.[1][2] For in vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent.[3] It is capable of dissolving this compound effectively to create a high-concentration stock solution, which can then be diluted to working concentrations in your aqueous cell culture medium or buffer. Acetone is also a suitable solvent, but DMSO is more commonly used in cell culture applications.[2]
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What went wrong and how can I fix it?
A2: This is a common issue for compounds with low aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The DMSO from the stock solution helps keep it dissolved, but once diluted, the aqueous nature of the media can cause the compound to crash out.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Optimize Dilution Method: Avoid adding the stock solution directly to the full volume of media. Instead, perform a serial or multi-step dilution. Add a small amount of the DMSO stock to a smaller volume of media, vortex or mix gently, and then perform subsequent dilutions. This gradual reduction in DMSO concentration can prevent shocking the compound out of solution.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[4] Many cell lines are sensitive, and it is best practice to keep the DMSO concentration below 0.1% if possible.
-
Include a Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is highly cell-line dependent.
-
General Guideline: A final concentration of 0.1% DMSO is considered safe for most cell lines.
-
Widely Tolerated: Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.
-
Upper Limit: Concentrations approaching 1% may be acceptable for some cell lines in short-term assays, but viability should be verified.
-
Recommendation: It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration before beginning your compound experiments.
Q4: Can I use sonication or gentle warming to help dissolve this compound?
A4: Yes, both methods can aid dissolution when preparing the initial stock solution in an organic solvent like DMSO.
-
Sonication: Use a bath sonicator for short periods to break up powder aggregates and increase the dissolution rate.
-
Warming: Gently warm the solution (e.g., to 37°C) and vortex intermittently. Avoid excessive heat, which could degrade the compound.
Quantitative Data: Solubility of this compound
The solubility of this compound varies significantly between aqueous and organic solvents. The data below is for this compound-M, the more active S-enantiomer, which has physicochemical properties very similar to the racemic mixture.
| Solvent | Temperature | Solubility (mg/L) | Classification | Source |
| Water (pH 7) | 20 °C | 3.29 | Low | |
| n-Heptane | 20 °C | 3,100 | Soluble | |
| n-Octanol | 20 °C | 138,000 | Soluble | |
| Dichloromethane | 20 °C | > 250,000 | Very Soluble | |
| Acetone | 20 °C | > 250,000 | Very Soluble | |
| DMSO | Not Specified | Soluble | Soluble |
Experimental Protocol: Preparation of this compound Dosing Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based assay.
Materials:
-
This compound powder (Molecular Weight: 355.33 g/mol )
-
Anhydrous or cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sterile, pre-warmed cell culture medium or assay buffer
Procedure:
Part 1: Preparing a 10 mM Primary Stock Solution in DMSO
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 355.33 g/mol × 1000 mg/g = 3.55 mg
-
-
Weighing: Accurately weigh 3.55 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use brief sonication or gentle warming (37°C) to aid dissolution. This is your 10 mM Primary Stock .
-
Storage: Store the primary stock solution at -20°C for long-term use (months to years) or 4°C for short-term use (days to weeks).
Part 2: Preparing a Working Solution for a Final Assay Concentration of 10 µM This example demonstrates a two-step dilution to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO.
-
Pipette 10 µL of the 10 mM Primary Stock into a new sterile tube.
-
Add 90 µL of DMSO. Vortex to mix. This is your 1 mM Intermediate Stock .
-
-
Final Dilution: Prepare the final 10 µM dosing solution by diluting the 1 mM intermediate stock 1:100 into your final assay medium.
-
For every 1 mL of final dosing solution required, add 10 µL of the 1 mM Intermediate Stock to 990 µL of pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or pipetting. Do not vortex vigorously, as this can cause shearing forces on cells and protein denaturation in the medium.
-
The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Visual Guides
Below are diagrams illustrating key decision-making and experimental workflows.
Caption: Troubleshooting flowchart for dissolving this compound.
Caption: Workflow for preparing this compound dosing solutions.
References
Troubleshooting matrix effects in Beflubutamid residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in Beflubutamid residue analysis.
Troubleshooting Guide
Q1: My this compound signal intensity is significantly lower in sample extracts compared to the solvent standard. What could be the cause?
This issue is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This leads to a decreased signal and inaccurate quantification. The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How can I confirm that I am observing a matrix effect?
You can perform a post-extraction spike experiment .[3] This involves comparing the response of a standard spiked into a blank matrix extract to the response of the same standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the initial steps to troubleshoot and mitigate matrix effects?
Here is a step-by-step approach to address matrix effects:
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Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for pesticide residue analysis in various matrices.
-
Refine Chromatographic Separation: Adjusting your LC parameters can help separate this compound from interfering matrix components. Consider modifying the mobile phase composition, gradient profile, or flow rate. Using UHPLC systems can also improve resolution and reduce co-elution.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but you must ensure that the this compound concentration remains above the limit of quantification (LOQ).
Below is a troubleshooting workflow diagram to guide you through the process.
References
Technical Support Center: Beflubutamid Phytotoxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential phytotoxicity issues when succeeding crops are planted in soil previously treated with beflubutamid.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to identify and mitigate this compound phytotoxicity in succeeding crops during experimental trials.
Issue 1: Unexpected Phytotoxicity Symptoms in Rotational Crops
Symptoms: Succeeding crops exhibit bleaching (whitening or yellowing of leaves), stunting, or reduced emergence. These are characteristic symptoms of carotenoid biosynthesis inhibitors like this compound.[1]
Troubleshooting Steps:
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Confirm this compound Residue:
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Action: Conduct a soil bioassay or analytical testing to confirm the presence of this compound residues.
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Rationale: Symptoms may be caused by other factors such as nutrient deficiencies, diseases, or other herbicide carryover. Confirmation of this compound is a critical first step.
-
-
Assess Severity:
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Action: Rate the phytotoxicity on a scale of 0-10 (0 = no injury, 10 = plant death) and measure key growth parameters (plant height, root length, biomass).
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Rationale: Quantifying the level of injury helps in determining the appropriate remediation strategy and in documenting the experimental outcome.
-
-
Implement Remediation:
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Action: Apply activated carbon to the soil to adsorb this compound residues.
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Rationale: Activated carbon has a high affinity for organic molecules like herbicides and can effectively reduce their bioavailability to plants.[2]
-
Logical Workflow for Troubleshooting Phytotoxicity
Caption: Troubleshooting workflow for suspected this compound phytotoxicity.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the mode of action of this compound and how does it cause phytotoxicity?
This compound is a herbicide that inhibits the biosynthesis of carotenoids in susceptible plants.[1] Specifically, it blocks the enzyme phytoene (B131915) desaturase (PDS), which is a key step in the carotenoid synthesis pathway.[1] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is destroyed by sunlight, leading to the characteristic "bleaching" symptoms (white or yellow leaves), ultimately causing plant death due to the inability to perform photosynthesis.[1]
This compound's Impact on the Carotenoid Biosynthesis Pathway
Caption: this compound inhibits Phytoene Desaturase (PDS), leading to phytotoxicity.
FAQ 2: How can I test my soil for this compound residues before planting a sensitive crop?
A soil bioassay is a simple and effective method to determine if herbicide residues are present at levels that could harm sensitive plants.
Experimental Protocol: Soil Bioassay
-
Soil Sampling:
-
Collect representative soil samples from the experimental plot to a depth of 4-6 inches.
-
Collect a separate control soil sample from an area known to be free of this compound.
-
-
Potting and Planting:
-
Fill several pots with the field soil and control soil.
-
Plant seeds of a highly sensitive indicator species (e.g., garden cress, lettuce) in each pot.
-
-
Growth and Observation:
-
Place the pots in a controlled environment with adequate light and water.
-
Observe germination and plant growth for 2-3 weeks.
-
Compare the growth of plants in the field soil to those in the control soil. Stunted growth, reduced emergence, or bleaching in the field soil pots indicate the presence of phytotoxic this compound residues.
-
FAQ 3: What are the recommended methods for reducing this compound carryover in soil?
The primary method for mitigating this compound phytotoxicity from soil residues is the application of activated carbon. Biochar, a similar carbon-rich material, can also be effective.
Remediation Strategy: Activated Carbon Application
Activated carbon works by adsorbing the herbicide molecules, making them unavailable for plant uptake.
Experimental Protocol: Activated Carbon Application
-
Determine Application Rate: The amount of activated carbon needed depends on the soil type, organic matter content, and the concentration of this compound. A general starting point is to apply 100 to 400 pounds of activated carbon per acre for each pound of herbicide active ingredient.
-
Application:
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For small plots, mix the activated carbon with water to create a slurry and apply it evenly to the soil surface.
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Incorporate the activated carbon into the top 2-4 inches of soil using a tiller or other cultivation equipment. This is crucial as activated carbon is not mobile in the soil.
-
-
Evaluation: Conduct a follow-up soil bioassay to confirm the reduction in phytotoxicity before planting the main crop.
FAQ 4: Are there analytical methods to quantify this compound residues in soil?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and reliable method for quantifying this compound residues in soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for this analysis.
Experimental Protocol: this compound Residue Analysis using QuEChERS and GC-MS
-
Sample Preparation (QuEChERS):
-
Extraction: A representative soil sample is homogenized and extracted with an organic solvent (e.g., acetonitrile).
-
Salting Out: Salts are added to partition the water from the organic solvent.
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Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a sorbent to remove interfering matrix components.
-
-
GC-MS Analysis:
-
The cleaned extract is injected into the GC-MS system.
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The this compound is separated from other compounds in the gas chromatograph and then detected and quantified by the mass spectrometer.
-
Experimental Workflow for this compound Residue Analysis
Caption: Workflow for analyzing this compound residues in soil.
Section 3: Data Presentation
Due to the limited availability of public research on specific dose-response of various succeeding crops to this compound, the following tables are presented as templates to guide researchers in structuring their own experimental data.
Table 1: Illustrative Phytotoxicity of this compound Residues on Various Crops
| Crop | This compound Concentration in Soil (ppb) | Phytotoxicity Rating (0-10) | Plant Height Reduction (%) | Dry Weight Reduction (%) |
| Soybean | 0 (Control) | 0 | 0 | 0 |
| 10 | 2 | 15 | 10 | |
| 50 | 5 | 40 | 35 | |
| 100 | 8 | 75 | 70 | |
| Corn | 0 (Control) | 0 | 0 | 0 |
| 10 | 1 | 10 | 5 | |
| 50 | 4 | 30 | 25 | |
| 100 | 7 | 60 | 55 | |
| Sunflower | 0 (Control) | 0 | 0 | 0 |
| 10 | 3 | 20 | 18 | |
| 50 | 6 | 55 | 50 | |
| 100 | 9 | 85 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Example Efficacy of Activated Carbon in Mitigating this compound Phytotoxicity to a Sensitive Crop (e.g., Sunflower)
| This compound in Soil (ppb) | Activated Carbon Rate (lbs/acre) | Phytotoxicity Rating (0-10) | Plant Height Reduction (%) | Dry Weight Reduction (%) |
| 50 | 0 | 6 | 55 | 50 |
| 50 | 100 | 2 | 15 | 12 |
| 50 | 200 | 1 | 5 | 3 |
| 50 | 400 | 0 | 0 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
Technical Support Center: Enhancing the Photostability of Beflubutamid Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Beflubutamid formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during photostability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[1] It functions by inhibiting carotenoid biosynthesis, which leads to the bleaching of target weeds.[2] As a pesticide applied to foliage, this compound is exposed to sunlight, which can cause photodegradation. This process can reduce its herbicidal efficacy, requiring more frequent applications and potentially leading to increased environmental burden. The photooxidation half-life of this compound in the air is approximately 3.5 hours, highlighting its susceptibility to degradation by light.[2]
Q2: What are the typical formulation types for this compound?
A2: this compound is commonly formulated as suspension concentrates (SC) or emulsifiable concentrates (EC) for foliar application.[1] These formulations require careful design to ensure the stability of the active ingredient, both on the shelf and upon application.
Q3: What are the known degradation products of this compound?
A3: In soil, this compound degrades into amide and azide (B81097) forms.[2] Environmental transformation products also include UR-50604 and phenoxybutyric acid. While specific photodegradation products from direct exposure to UV light are not extensively detailed in publicly available literature, the degradation pathways of similar phenoxy herbicides involve reactions such as hydroxylation, dealkylation, dehalogenation, and cleavage of the ether bond.
Q4: How can the photostability of this compound formulations be enhanced?
A4: A primary strategy to enhance the photostability of pesticide formulations is the incorporation of UV absorbers or light stabilizers. These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the active ingredient from photodegradation. Encapsulation techniques and the use of certain formulation adjuvants that create a protective matrix around the active ingredient can also improve photostability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of herbicidal activity after application in sunny conditions. | Photodegradation of this compound. | 1. Incorporate a UV absorber into the formulation. Screen a variety of UV absorbers (e.g., benzophenones, benzotriazoles, or hindered amine light stabilizers - HALS) to find a compatible and effective option. 2. Evaluate different formulation types. A suspension concentrate with appropriate adjuvants might offer better protection than a simple emulsifiable concentrate. 3. Adjust the application timing to periods of lower solar intensity (e.g., early morning or late evening), if feasible for the target weed and crop. |
| Color change in the formulation upon storage or exposure to light. | Degradation of this compound or other formulation components. This can be due to oxidation or pH-induced reactions, often accelerated by light. | 1. Store the formulation in opaque or amber-colored containers to minimize light exposure. 2. Include an antioxidant in the formulation to prevent oxidative degradation. 3. Ensure the pH of the formulation is stable and in a range that minimizes the degradation of this compound. 4. Conduct stability testing under various light and temperature conditions to identify the cause of the color change. |
| Precipitation or crystal growth in a suspension concentrate (SC) formulation after light exposure. | Photodegradation may lead to the formation of less soluble degradation products. Alternatively, temperature fluctuations caused by light absorption can affect the solubility of this compound or other components, leading to crystallization. | 1. Improve the physical stability of the SC formulation by optimizing the dispersing and wetting agents. 2. Incorporate a crystal growth inhibitor. 3. Evaluate the effect of a UV absorber to reduce the internal temperature of the formulation when exposed to light. 4. Analyze the precipitate using techniques like HPLC and mass spectrometry to determine if it is the parent compound or a degradation product. |
| Inconsistent results in photostability studies. | Variability in experimental conditions. | 1. Ensure consistent light source intensity and spectral distribution as per ICH Q1B guidelines. 2. Use a calibrated radiometer or lux meter to monitor light exposure. 3. Control the temperature and humidity during the experiment. 4. Use dark controls (samples shielded from light) in parallel to distinguish between photodegradation and thermal degradation. |
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability
Objective: To determine the rate of photodegradation of this compound in a given formulation.
Materials:
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This compound formulation
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Quartz or borosilicate glass vials
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Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
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Formic acid or other suitable mobile phase modifier
-
Aluminum foil
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound formulation at a known concentration in a transparent solvent (e.g., acetonitrile/water mixture).
-
Pipette equal volumes of the solution into several quartz or borosilicate glass vials.
-
Prepare a "dark control" for each time point by wrapping the vials in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped and wrapped vials in the photostability chamber.
-
Expose the samples to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one exposed vial and its corresponding dark control from the chamber.
-
-
HPLC Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound. An example of HPLC conditions for this compound analysis can be adapted from published methods.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: Screening of UV Absorbers for Enhanced Photostability
Objective: To identify an effective UV absorber to enhance the photostability of a this compound formulation.
Materials:
-
This compound formulation base (without UV absorber)
-
A selection of UV absorbers (e.g., benzophenone-3, avobenzone, octocrylene)
-
Equipment for formulation preparation (e.g., homogenizer, magnetic stirrer)
-
Photostability testing equipment and HPLC system as described in Protocol 1.
Methodology:
-
Formulation Preparation:
-
Prepare several batches of the this compound formulation.
-
To each batch, add a different UV absorber at a predetermined concentration (e.g., 1%, 2%, 5% w/w).
-
Prepare a control batch with no UV absorber.
-
Ensure the UV absorber is fully dissolved or dispersed in the formulation.
-
-
Photostability Testing:
-
Conduct the photostability evaluation as described in Protocol 1 for each of the prepared formulations, including the control.
-
-
Data Analysis:
-
Compare the degradation rates and half-lives of this compound in the formulations containing different UV absorbers with the control formulation.
-
The most effective UV absorber will be the one that results in the slowest degradation rate and the longest half-life for this compound.
-
Quantitative Data Summary (Hypothetical Example):
| Formulation | UV Absorber (Concentration) | This compound Half-life (hours) |
| Control | None | 4.2 |
| Formulation A | Benzophenone-3 (2%) | 8.5 |
| Formulation B | Avobenzone (2%) | 12.1 |
| Formulation C | Octocrylene (2%) | 7.8 |
Note: This is a hypothetical table to illustrate how data should be presented. Actual values must be determined experimentally.
Visualizations
Caption: Proposed photodegradation pathways of this compound.
Caption: Workflow for screening UV absorbers.
References
Optimizing Spray Adjuvant Combinations with Beflubutamid: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing spray adjuvant combinations with the herbicide Beflubutamid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental phase of combining spray adjuvants with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced Herbicidal Efficacy (Poor Weed Control) | Inadequate spray coverage on weed foliage. | - Increase spray volume to ensure thorough wetting of target weeds. - Add a non-ionic surfactant (NIS) to reduce the surface tension of spray droplets, allowing for better spreading on the leaf surface. - Consider using a different nozzle type that produces a finer spray, but be mindful of potential drift. |
| Poor absorption of this compound into the plant tissue. | - Incorporate a crop oil concentrate (COC) or methylated seed oil (MSO) to help dissolve the waxy cuticle on the weed's leaves, facilitating herbicide penetration.[1] MSOs are generally more aggressive than COCs. - Ensure applications are made during favorable weather conditions (e.g., moderate temperatures and humidity) when weeds are actively growing. | |
| Antagonism from tank-mix partners. | - Conduct a jar test to check for physical compatibility before mixing in the spray tank.[2] - Review the labels of all tank-mix partners for any known antagonisms. - If antagonism is suspected, apply this compound and the other product separately. | |
| Crop Injury (Phytotoxicity) | Excessive herbicide uptake by the crop. | - Reduce the rate of the adjuvant, particularly if using a "hotter" adjuvant like an MSO. - Avoid applications during stressful conditions for the crop (e.g., extreme heat, drought, or waterlogged soils). |
| Improper adjuvant selection. | - Ensure the chosen adjuvant is recommended for use with herbicides on the specific crop being treated. - Some adjuvants can increase the phytotoxicity of certain herbicides. | |
| Tank Mixing and Application Issues | Physical incompatibility of tank-mix partners (e.g., clumping, settling, or separation). | - Always perform a jar test before mixing a new combination in the spray tank.[2] - Follow the correct mixing order. A general recommendation is to add products to the tank in the following sequence: 1) Water, 2) Water-dispersible granules (WG), 3) Wettable powders (WP), 4) Suspension concentrates (SC)/Flowables (F) (like many this compound formulations), 5) Emulsifiable concentrates (EC), 6) Solutions (S), 7) Adjuvants. - Ensure adequate agitation in the spray tank throughout the mixing and application process. |
| Foaming in the spray tank. | - Add a defoaming agent to the tank. - Fill the tank with water first and then add products, minimizing splashing. | |
| Spray drift. | - Use a drift control agent to increase droplet size. - Select low-drift nozzles. - Avoid spraying in windy conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a selective herbicide that works by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. This enzyme is crucial for the biosynthesis of carotenoids in plants. Without carotenoids, chlorophyll (B73375) is destroyed by photo-oxidation, leading to a characteristic "bleaching" of the plant tissue and eventual death.
Q2: What types of adjuvants are commonly used with herbicides like this compound?
A2: Several types of adjuvants can be used to enhance the performance of post-emergence herbicides:
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Surfactants (Non-ionic Surfactants - NIS): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.
-
Oil Concentrates (Crop Oil Concentrates - COC and Methylated Seed Oils - MSO): Help to penetrate the waxy cuticle of the leaf, improving herbicide uptake. MSOs are generally more effective but can also increase the risk of crop injury.
-
Nitrogen Fertilizers (e.g., Ammonium Sulfate - AMS or Urea Ammonium Nitrate - UAN): Can improve herbicide uptake, especially in hard water conditions and for certain weed species.
-
Drift Control Agents: Increase the size of spray droplets to reduce off-target movement.
-
Defoamers: Prevent or reduce foam formation in the spray tank.
Q3: Why is a jar test important before tank-mixing this compound with adjuvants and other pesticides?
A3: A jar test is a simple way to check the physical compatibility of different products before they are mixed in a large spray tank. Incompatibility can lead to the formation of solids, gels, or separation of components, which can clog nozzles and result in uneven application and reduced efficacy.
Q4: Can using the wrong adjuvant reduce the effectiveness of this compound?
A4: Yes, using an inappropriate adjuvant can negatively impact herbicide performance. For instance, some adjuvants may not be effective at improving the uptake of a specific herbicide formulation, or they could cause a negative interaction with other components in the tank mix. Always consult the herbicide label for recommendations.
Q5: How do environmental conditions affect the performance of this compound and adjuvant combinations?
A5: Environmental conditions play a significant role in the efficacy of foliar-applied herbicides. High temperatures and low humidity can cause spray droplets to evaporate quickly, reducing the time for herbicide absorption. Applying this compound with an appropriate adjuvant, such as a COC or MSO, can help to slow drying time and improve uptake under such conditions. Conversely, applications made to stressed plants (e.g., due to drought) may result in reduced herbicide translocation and efficacy.
Experimental Protocols
Protocol 1: Jar Test for Physical Compatibility
Objective: To determine the physical compatibility of this compound with one or more adjuvants and other tank-mix partners.
Materials:
-
Clean, clear glass jars (1-quart or 1-liter) with lids
-
Water from the same source that will be used for the actual spray application
-
This compound formulation
-
Adjuvant(s) to be tested
-
Other pesticide formulations (if applicable)
-
Pipettes or measuring cylinders for accurate measurement
Procedure:
-
Fill the jar halfway with water.
-
Add the tank-mix components one at a time, in the proper mixing order (see Troubleshooting Guide).
-
After adding each component, cap the jar and invert it 10-15 times to ensure thorough mixing.
-
After all components have been added, fill the jar with the remaining water and invert again.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as flakes, sludge, gels, or separation.
-
If the mixture remains uniform, the components are physically compatible.
Protocol 2: Greenhouse Efficacy Screening of Adjuvant Combinations
Objective: To evaluate the impact of different adjuvants on the herbicidal efficacy of this compound on target weed species.
Materials:
-
Target weed species grown in pots under controlled greenhouse conditions
-
This compound formulation
-
A selection of adjuvants to be tested (e.g., NIS, COC, MSO)
-
Research-grade spray chamber
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Grow the target weed species to the desired growth stage for application (e.g., 2-4 leaf stage).
-
Prepare the spray solutions. Include a control (no herbicide), this compound alone, and this compound mixed with each adjuvant at the recommended rates.
-
Calibrate the spray chamber to deliver a consistent and accurate spray volume.
-
Apply the treatments to the weeds in the spray chamber. Ensure each treatment is replicated (e.g., 4-6 replicates).
-
Return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
-
At the final assessment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to obtain a quantitative measure of efficacy.
-
Analyze the data statistically to determine significant differences between treatments.
Visualizations
Caption: this compound's Mode of Action.
Caption: Adjuvant Optimization Workflow.
References
Technical Support Center: Improving the Cost-Effectiveness of Beflubutamid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Beflubutamid, with a strong focus on improving cost-effectiveness.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective route for synthesizing racemic this compound?
A1: A widely adopted and economical route starts with o-fluorotrifluorotoluene. This pathway involves a series of well-established industrial reactions: nitration, reduction, diazotization, hydrolysis to form the key intermediate 4-fluoro-3-trifluoromethylphenol, followed by etherification and amidation.[1] This method is favored due to the use of readily available and inexpensive raw materials, coupled with reaction conditions that are generally mild, leading to a high overall yield.[1]
Q2: Is it more cost-effective to produce the racemic mixture of this compound or the enantiopure S-enantiomer (this compound-M)?
A2: While the synthesis of a racemic mixture is initially more straightforward, producing the enantiopure S-enantiomer, this compound-M, can be more cost-effective in the long run. Research has shown that the herbicidal activity of this compound resides almost exclusively in the S-enantiomer, which is at least 1000 times more active than the R-enantiomer.[2] This significant difference in activity means that the application rate of this compound-M can be substantially reduced compared to the racemate, leading to lower transport, formulation, and application costs, as well as a reduced environmental footprint. The initial investment in chiral separation or asymmetric synthesis can be offset by these downstream savings.
Q3: What are the primary methods for obtaining the highly active S-enantiomer, this compound-M?
A3: There are two main strategies for producing this compound-M:
-
Chiral Resolution: This involves synthesizing the racemic mixture of a precursor, typically 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid, and then separating the enantiomers. A common method is diastereomeric salt formation using a chiral resolving agent, such as (L)-(-)-α-phenylethylamine, followed by separation through crystallization.[2]
-
Asymmetric Synthesis: This approach aims to selectively produce the S-enantiomer from the outset. A key method is the enantioselective hydrogenation of an α,β-unsaturated acid precursor using a chiral catalyst.[2]
The choice between these methods depends on factors such as the cost and availability of chiral catalysts and resolving agents, and the efficiency of the separation process.
Q4: What are the main challenges in the synthesis of this compound that can impact cost and yield?
A4: Key challenges include:
-
Controlling regioselectivity during the nitration of o-fluorotrifluorotoluene to avoid the formation of unwanted isomers.
-
Managing the exothermic nature of the nitration reaction to prevent runaway reactions and the formation of byproducts.
-
Minimizing tar formation during the diazotization of 4-fluoro-3-trifluoromethylaniline, which can significantly reduce yield and complicate purification.
-
Optimizing the Williamson ether synthesis step to avoid competing elimination reactions, especially when using secondary alkyl halides.
-
Achieving high enantiomeric excess in a cost-effective manner during chiral resolution or asymmetric synthesis.
Troubleshooting Guides
Racemic this compound Synthesis
This guide addresses common issues in the multi-step synthesis of racemic this compound.
Step 1: Nitration of o-Fluorotrifluorotoluene
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of 4-fluoro-3-trifluoromethyl nitrobenzene (B124822) | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. | - Monitor the reaction by TLC or GC to ensure completion. - Maintain a low reaction temperature (below 10°C) to prevent side reactions. - Use a slight excess of nitric acid. |
| Formation of Multiple Isomers | - High reaction temperature. | - Strictly control the temperature during the addition of nitric acid. |
| Runaway Reaction | - Poor temperature control. - Rapid addition of nitric acid. | - Ensure efficient cooling and slow, controlled addition of the nitrating agent. |
Step 2: Reduction of 4-fluoro-3-trifluoromethyl nitrobenzene
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete Reduction to 4-fluoro-3-trifluoromethylaniline | - Insufficient reducing agent (e.g., iron powder). - Inactive catalyst in catalytic hydrogenation. - Catalyst poisoning. | - Use a sufficient excess of the reducing metal. - Use fresh, active catalyst for hydrogenation. - Purify the starting material to remove potential catalyst poisons like sulfur compounds. |
| Formation of Side Products (e.g., azo or azoxy compounds) | - Reaction conditions are not sufficiently acidic. | - Ensure the reaction medium remains acidic throughout the reduction process when using metals like Fe or Zn. |
| Difficult Product Isolation | - Formation of gelatinous metal hydroxides during workup (e.g., with tin salts). | - After basification, ensure complete dissolution of metal salts or filter the mixture through a pad of celite. |
Step 3: Diazotization and Hydrolysis to 4-fluoro-3-trifluoromethylphenol
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Phenol | - Decomposition of the diazonium salt before hydrolysis. - Formation of tar-like byproducts. | - Keep the temperature of the diazotization reaction low (below 5°C). - Add the diazonium salt solution slowly to the hot hydrolysis medium. |
| Excessive Tar Formation | - High temperature during diazotization. - Presence of excess nitrous acid. | - Maintain strict temperature control. - Add a small amount of urea (B33335) to quench any excess nitrous acid before hydrolysis. |
Step 4: Williamson Ether Synthesis of Ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butyrate
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Ether | - Incomplete deprotonation of the phenol. - Competing E2 elimination reaction. - Use of an inappropriate solvent. | - Use a sufficiently strong base (e.g., KOH, K₂CO₃) and ensure anhydrous conditions. - Use a primary alkyl halide (2-bromobutyric acid ethyl ester) to minimize elimination. - Use a polar aprotic solvent like DMF or acetonitrile. |
| Formation of Alkene Byproduct | - Use of a sterically hindered or secondary/tertiary alkyl halide. - High reaction temperature. | - The reactant pairing is crucial; use the phenoxide as the nucleophile and the alkyl halide as the electrophile. - Maintain the reaction at a moderate temperature (e.g., 80-100°C). |
Step 5: Amidation to this compound
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Amide | - Incomplete reaction. - Unwanted side reactions of the ester. | - Ensure a slight excess of benzylamine (B48309) is used. - Monitor the reaction to completion by TLC or LC-MS. |
| Formation of Byproducts | - Reaction of benzylamine with other electrophiles. | - Ensure the purity of the starting ester. |
Enantiopure this compound-M Synthesis
This guide focuses on challenges related to producing the S-enantiomer.
Method 1: Chiral Resolution of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation of Diastereomeric Salts | - Inappropriate choice of resolving agent or solvent. - Salts have similar solubilities. | - Screen different chiral resolving agents and crystallization solvents. - Optimize the crystallization temperature and cooling rate. |
| Low Yield of the Desired Enantiomer | - Inefficient crystallization. - Loss of product during recovery from the salt. | - Ensure complete precipitation of the less soluble diastereomeric salt. - Optimize the acidification and extraction steps to recover the free acid. |
| Low Enantiomeric Excess (e.e.) | - Co-precipitation of the more soluble diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt. - Carefully control the crystallization conditions. |
Method 2: Asymmetric Synthesis via Enantioselective Hydrogenation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Enantioselectivity | - Inappropriate catalyst or ligand. - Suboptimal reaction conditions (pressure, temperature, solvent). | - Screen a variety of chiral phosphine (B1218219) ligands and metal precursors (e.g., Ru-BINAP). - Optimize hydrogen pressure, as lower pressures can sometimes lead to higher enantioselectivity. |
| Low Catalyst Activity/Turnover | - Catalyst poisoning. - Deactivation of the catalyst. | - Purify the substrate and solvent to remove potential poisons. - Handle the catalyst under an inert atmosphere. |
| Incomplete Hydrogenation | - Insufficient hydrogen pressure or reaction time. - Deactivated catalyst. | - Increase hydrogen pressure or prolong the reaction time. - Use a fresh batch of catalyst. |
Data Presentation
Table 1: Yields for Racemic this compound Synthesis
| Step | Reaction | Reported Yield | Purity |
| 1 | Nitration of o-fluorotrifluorotoluene | 91.7% | 96.5% |
| 2 | Reduction of 4-fluoro-3-trifluoromethyl nitrobenzene | 95.3% | 99.3% |
| 3 | Diazotization and Hydrolysis | 72.8% | 95.8% |
| 4 | Williamson Ether Synthesis | 88.0% | 97.1% |
| 5 | Amidation | 93.5% | 98.5% |
| Data synthesized from patent CN102766067A. |
Table 2: Cost-Benefit Analysis of Racemic vs. Enantiopure this compound
| Parameter | Racemic this compound | Enantiopure this compound-M | Considerations |
| Synthesis Complexity | Lower | Higher (requires resolution or asymmetric synthesis) | Additional steps for enantiopure synthesis increase initial production costs. |
| Raw Material Cost | Lower | Higher (cost of chiral resolving agents or catalysts) | (S)-(-)-α-Phenylethylamine can range from ~$500 - $1,500/kg. Asymmetric catalysts can be expensive. |
| Herbicidal Activity | 1x | ~1000x | Significantly lower application rates are needed for this compound-M. |
| Application Rate | Higher | Lower | Reduced amount of active ingredient needed per hectare. |
| Environmental Impact | Higher (due to higher application rate and inactive enantiomer) | Lower | Reduced chemical load on the environment. |
| Overall Cost-Effectiveness | Lower | Potentially Higher | Higher initial production cost may be offset by reduced application costs and environmental benefits. |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol is based on the route described in patent CN102766067A.
Step 1: Synthesis of 4-fluoro-3-trifluoromethyl nitrobenzene
-
To a reaction flask, add o-fluorotrifluorotoluene and concentrated sulfuric acid.
-
Cool the mixture to below 10°C.
-
Slowly add 65% nitric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Perform a liquid-liquid extraction and wash the organic phase with sodium bicarbonate solution and then water.
-
Concentrate the organic phase and purify by vacuum distillation to obtain the product.
Step 2: Synthesis of 4-fluoro-3-trifluoromethylaniline
-
In a reaction flask, prepare a mixture of 80% hydrazine (B178648) hydrate, ferric chloride, and water.
-
Heat the mixture to 70-80°C.
-
Add 4-fluoro-3-trifluoromethyl nitrobenzene dropwise over 1 hour.
-
Reflux the mixture for 5 hours.
-
After cooling, add water and perform a steam distillation to obtain the product.
Step 3: Synthesis of 4-fluoro-3-trifluoromethylphenol
-
Dissolve 4-fluoro-3-trifluoromethylaniline in a mixture of sulfuric acid and water.
-
Cool the solution to 5°C and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5°C.
-
Stir for 1 hour, then add urea to quench excess nitrous acid.
-
In a separate flask, bring a mixture of toluene (B28343) and water to reflux.
-
Slowly add the prepared diazonium salt solution to the refluxing mixture over 3 hours.
-
After the addition, cool the mixture, separate the organic phase, and purify by vacuum distillation.
Step 4: Synthesis of Ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butyrate
-
To a flask, add 4-fluoro-3-trifluoromethylphenol, 2-bromo-butyric acid ethyl ester, and ethyl acetate (B1210297).
-
Add potassium hydroxide (B78521) and heat the mixture to reflux for 10 hours.
-
Cool to room temperature, remove the ethyl acetate under reduced pressure, and extract with toluene.
-
Wash and dry the organic phase, then concentrate and purify by vacuum distillation.
Step 5: Synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (this compound)
-
In a flask, combine ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butyrate, benzylamine, and toluene.
-
Add a methanol (B129727) solution of sodium methylate and heat to reflux for 10 hours.
-
After cooling, wash the reaction mixture successively with hydrochloric acid and water.
-
Concentrate the organic phase and recrystallize the product from ethanol (B145695) to obtain white crystals of this compound.
Protocol 2: Chiral Resolution of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid
This is a general protocol for the resolution of a racemic carboxylic acid using (L)-(-)-α-phenylethylamine.
-
Diastereomeric Salt Formation: Dissolve the racemic 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid in a suitable solvent (e.g., ethanol or a mixture of isopropanol (B130326) and water).
-
Add an equimolar amount of (L)-(-)-α-phenylethylamine to the solution.
-
Gently heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Separation: Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the collected salt from the same solvent system.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiopure acid.
-
The enantiomeric excess (e.e.) can be determined by chiral HPLC.
Visualizations
Caption: Workflow for the synthesis of racemic this compound.
Caption: Decision-making flowchart for this compound synthesis strategy.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for Beflubutamid in Regulatory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Beflubutamid and its enantiomers, crucial for regulatory studies in the agrochemical and environmental sectors. The focus is on enantioselective High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, offering insights into their respective performance and application domains.
Introduction to this compound Analysis
This compound is a chiral herbicide used for the control of broadleaf weeds.[1] As the enantiomers of chiral pesticides can exhibit different biological activities and degradation rates, regulatory bodies increasingly require enantioselective analytical methods for environmental and residue analysis.[2] The (-)-enantiomer of this compound has been shown to be significantly more herbicidally active than the (+)-enantiomer.[2] This guide compares the two primary chromatographic techniques used for the chiral separation and quantification of this compound.
Comparison of Analytical Methods
The selection of an analytical method for this compound analysis depends on the specific requirements of the study, including the matrix, required sensitivity, and the availability of instrumentation. Both HPLC and GC-MS offer robust and reliable approaches for the enantioselective analysis of this compound.
| Parameter | Enantioselective HPLC | Enantioselective GC-MS |
| Principle | Separation based on the differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation of volatile (or derivatized) enantiomers in a gaseous mobile phase followed by mass spectrometric detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be derivatized to meet these criteria. |
| Instrumentation | HPLC system with a chiral column and a UV or optical rotation detector. | Gas chromatograph with a chiral column coupled to a mass spectrometer. |
| Linearity (R²) | Typically ≥0.99 | Typically ≥0.99 |
| Accuracy (% Recovery) | Generally within 80-120% | Generally within 80-120% |
| Precision (% RSD) | Typically <15% | Typically <15% |
| Limit of Detection (LOD) | Method dependent, can reach low µg/L levels. | Method dependent, can achieve low ng/L levels. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the µg/L range. | Method dependent, typically in the ng/L range. |
Note: Specific quantitative data for a single comprehensive validation study of this compound were not publicly available. The values presented for Linearity, Accuracy, Precision, LOD, and LOQ are typical performance characteristics for the analysis of chiral pesticides using these techniques and should be confirmed by method-specific validation.
Experimental Protocols
Detailed methodologies for the analysis of this compound enantiomers are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and matrices.[2]
Enantioselective HPLC Method
This method is suitable for the separation and quantification of this compound enantiomers from various sample matrices.
1. Sample Preparation (Soil)
-
Extraction: Extract soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Clean-up: Utilize Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC with a UV or optical rotation detector.
-
Column: Chiral cellulose-based column (e.g., Lux Cellulose-2).[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 97:3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50 °C.
-
Detection: UV at 285 nm or optical rotation.
3. Data Analysis
-
Identify and quantify the enantiomers based on their retention times and peak areas compared to certified reference standards.
Enantioselective GC-MS Method
This method offers high sensitivity and selectivity for the analysis of this compound enantiomers, particularly at trace levels.
1. Sample Preparation (Soil)
-
Extraction: Similar to the HPLC method, extract soil samples with a suitable solvent.
-
Clean-up: Employ SPE for sample purification.
-
Derivatization (if necessary): For metabolites like the carboxylic acid derivative of this compound, derivatization (e.g., methylation) is required to increase volatility.
-
Concentration: Concentrate the extract and dissolve in a suitable solvent for GC injection.
2. Chromatographic Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Chiral cyclodextrin-based capillary column.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A programmed temperature gradient to ensure optimal separation.
-
MS Detector: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
3. Data Analysis
-
Identify enantiomers by their characteristic retention times and mass-to-charge ratios (m/z). Quantify using peak areas relative to an internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: Workflow for Enantioselective HPLC Analysis of this compound.
Caption: Workflow for Enantioselective GC-MS Analysis of this compound.
References
A Comparative Analysis of Beflubutamid and Flurtamone Efficacy on Key Weed Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal performance of beflubutamid and flurtamone (B1673484), two active ingredients that control weeds by inhibiting carotenoid biosynthesis. This analysis is based on available experimental data to assist researchers and professionals in the agricultural sciences with their research and development endeavors.
Executive Summary
This compound and flurtamone are both classified as Group 12 herbicides by the Herbicide Resistance Action Committee (HRAC), targeting the phytoene (B131915) desaturase (PDS) enzyme.[1] This mode of action leads to the bleaching of susceptible plant tissues and subsequent plant death. While both herbicides are effective against a range of broadleaf weeds, their performance on specific species can vary. This compound, particularly its more active (S)-enantiomer this compound-M, has shown high efficacy against several key broadleaf weeds.[2] Flurtamone is a pre- and early post-emergence herbicide used to control annual broadleaf weeds and some grasses in various crops.[3][4] Direct comparative data from single trials is limited; therefore, this guide synthesizes findings from multiple studies to provide a comprehensive overview.
Mode of Action: Phytoene Desaturase (PDS) Inhibition
Both this compound and flurtamone function by inhibiting the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll (B73375) from photooxidation. By blocking PDS, these herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll in the presence of light. This results in the characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.
Caption: Simplified signaling pathway of carotenoid biosynthesis and the point of inhibition by this compound and flurtamone.
Comparative Efficacy on Key Weed Species
The following tables summarize the performance of this compound and flurtamone on several key weed species, compiled from various studies. It is important to note that since the data is not from head-to-head trials, direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: Efficacy on Broadleaf Weeds
| Weed Species | Common Name | This compound (% Control) | Flurtamone (% Control) |
| Amaranthus retroflexus | Redroot Pigweed | 95.7 - 97.8[5] | Data Not Available |
| Galium aparine | Cleavers | Good control reported | Moderate control reported |
| Veronica persica | Persian Speedwell | Good control reported | Moderate control reported |
Note: The efficacy of herbicides can be influenced by factors such as application rate, timing, weed growth stage, and environmental conditions.
Experimental Protocols
The data presented in this guide are derived from greenhouse and field trials. While specific protocols vary between studies, the general methodologies for assessing herbicide efficacy are outlined below.
General Experimental Workflow
A typical workflow for evaluating herbicide performance involves several key stages, from experimental design to data analysis.
Caption: A generalized workflow for conducting herbicide efficacy trials.
Key Experimental Parameters:
-
Experimental Design: Most studies utilize a randomized complete block design with multiple replications to ensure statistical validity.
-
Plant Material: Certified seeds of target weed species are typically used.
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse) or under field conditions. Key parameters such as temperature, humidity, and light intensity are monitored.
-
Herbicide Application: Herbicides are applied at various rates, including a control (untreated) group. Application is typically done using a calibrated sprayer to ensure uniform coverage.
-
Efficacy Assessment: Weed control is assessed at specific intervals after treatment. Common assessment methods include:
-
Visual Injury Ratings: A percentage scale (0-100%) is used to estimate the extent of plant damage, where 0% represents no injury and 100% represents complete plant death.
-
Biomass Reduction: The fresh or dry weight of the above-ground plant tissue is measured and compared to the untreated control.
-
Plant Height: The height of the treated plants is measured and compared to the control.
-
-
Data Analysis: Statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's HSD), is used to determine significant differences between treatments.
Conclusion
This compound and flurtamone are effective herbicides with the same mode of action, targeting the PDS enzyme in the carotenoid biosynthesis pathway. Based on available data, this compound, especially its (S)-enantiomer, demonstrates strong control of several problematic broadleaf weeds. Flurtamone also provides control of a range of broadleaf weeds and some grasses. The selection of either herbicide should be based on the specific weed spectrum present in the field, crop rotation plans, and local environmental conditions. Further direct comparative studies would be beneficial to provide a more definitive ranking of their performance on a wider range of key weed species.
References
- 1. croplife.org.au [croplife.org.au]
- 2. This compound-M (Ref: F4050) [sitem.herts.ac.uk]
- 3. Updated peer review of the pesticide risk assessment of the active substance flurtamone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated peer review of the pesticide risk assessment of the active substance flurtamone | EFSA [efsa.europa.eu]
- 5. Investigating the impacts of airborne dust on herbicide performance on Amaranthus retroflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Beflubutamid: A Comparative Guide to Pathway Confirmation
For researchers, scientists, and professionals in drug and herbicide development, understanding the metabolic fate of a compound is paramount for assessing its efficacy and environmental impact. This guide provides a comparative analysis of methodologies for confirming the metabolic pathways of the herbicide Beflubutamid, with a special focus on the robust technique of isotopic labeling versus conventional analytical methods.
This compound is a chiral herbicide used to control broadleaf weeds in cereal crops. Its metabolic breakdown, primarily in soil, is a key factor in its environmental persistence and overall performance. The principal metabolic pathway involves the transformation of this compound into two main metabolites: a phenoxybutanamide (bfl-amide) and a phenoxybutanoic acid (bfl-acid). This degradation is largely mediated by soil microorganisms.
This guide will explore a hypothetical, yet highly effective, isotopic labeling approach to confirm these metabolic pathways and compare it with the analytical methods that have been employed in published studies.
Performance Comparison: Isotopic Labeling vs. Analytical Methods
The choice of method for elucidating metabolic pathways can significantly impact the quality and conclusiveness of the data. Isotopic labeling offers a direct way to trace the transformation of a molecule, while analytical methods identify metabolites based on their chemical properties.
| Feature | Isotopic Labeling (Hypothetical) | Analytical Methods (e.g., GC-MS, HPLC) |
| Principle | Traces the fate of labeled atoms (e.g., ¹⁴C, ¹³C) from the parent compound to its metabolites. | Separates and identifies metabolites based on their physicochemical properties (e.g., mass-to-charge ratio, retention time). |
| Confirmation | Provides direct evidence of the metabolic pathway by tracking the labeled atoms. | Infers the pathway by identifying the chemical structures of the metabolites. |
| Sensitivity | Extremely high, capable of detecting trace amounts of metabolites. | High, but may be limited by the abundance of the metabolite and matrix effects. |
| Quantitative Analysis | Allows for precise quantification of metabolite formation and degradation rates. | Can provide quantitative data, but may require specific calibration for each metabolite. |
| Complexity | Requires synthesis of the labeled compound and specialized detection equipment. | Requires sophisticated analytical instrumentation and expertise in spectral interpretation. |
Quantitative Data from this compound Degradation Studies
The following table summarizes data from a study on the enantioselective degradation of this compound in different soil types, where degradation rate constants were determined through kinetic modeling.[1][2][3]
| Soil Type | Enantiomer | Degradation Rate | Enantioselectivity |
| Alkaline Soil | (-)-Beflubutamid (herbicidally active) | Slower degradation | Slightly enantioselective |
| (+)-Beflubutamid | Faster degradation | ||
| Acidic Soil | (-)-Beflubutamid | Similar degradation rates | Not significantly enantioselective |
| (+)-Beflubutamid | |||
| Phenoxybutanamide Metabolite | Not specified | - | Highly enantioselective degradation |
Visualizing the Metabolic Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Below are detailed protocols for the two comparative approaches to studying this compound metabolism.
Method 1: Isotopic Labeling (Hypothetical Protocol)
This protocol describes a hypothetical experiment using ¹⁴C-labeled this compound to trace its metabolic fate in soil.
1. Synthesis of Radiolabeled this compound:
-
Synthesize this compound with a ¹⁴C label at a stable position within the molecule, for example, in the phenyl ring or the butanoic acid chain. The specific activity of the labeled compound should be determined.
2. Soil Incubation:
-
Collect soil samples representative of the intended application environment.
-
Treat the soil samples with a known concentration of ¹⁴C-Beflubutamid.
-
Incubate the treated soil samples under controlled conditions (e.g., temperature, moisture) for a defined period, with sampling at multiple time points (e.g., 0, 1, 3, 7, 14, and 30 days).
3. Extraction of this compound and Metabolites:
-
At each sampling time point, extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Separate the extractable residues from the soil matrix by centrifugation.
4. Analysis and Quantification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent ¹⁴C-Beflubutamid and its radiolabeled metabolites.
-
Collect fractions corresponding to each radioactive peak and subject them to Liquid Scintillation Counting (LSC) for precise quantification.
-
For structural elucidation of the metabolites, analyze the fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Analysis of Bound Residues:
-
The extracted soil can be combusted to determine the amount of non-extractable ¹⁴C-residues, which represents the portion of the herbicide that has been incorporated into the soil organic matter.
Method 2: Analytical Methods (GC-MS and HPLC)
This protocol is based on the methods described in the literature for the analysis of this compound and its metabolites.[1][4]
1. Sample Preparation and Extraction:
-
Treat soil or plant samples with non-labeled this compound.
-
At various time points, extract the samples with a suitable organic solvent.
-
Clean up the extract to remove interfering matrix components using techniques like solid-phase extraction (SPE).
2. Derivatization (for GC-MS):
-
For the analysis of the acidic metabolite (bfl-acid) by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step (e.g., methylation) is often necessary to increase its volatility.
3. Chromatographic Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the cleaned-up extract into an HPLC system equipped with a suitable column (e.g., a chiral column for enantiomer separation).
-
Use a UV or mass spectrometric detector to identify and quantify this compound and its metabolites based on their retention times and mass spectra compared to analytical standards.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the derivatized or underivatized extract into a GC-MS system.
-
Separate the compounds based on their boiling points and interactions with the column stationary phase.
-
Identify and quantify the compounds based on their retention times and mass fragmentation patterns.
-
4. Data Analysis:
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic reference standards.
-
Quantify the concentration of the parent compound and its metabolites using calibration curves generated from the reference standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The chiral herbicide this compound (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chiral herbicide this compound (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial Beflubutamid Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercial Beflubutamid formulations, supported by available data and detailed experimental protocols. This compound is a selective herbicide utilized for the control of broadleaf weeds in cereal crops such as wheat, barley, rye, and triticale.[1][2] It is commercially available in two primary forms: a racemic mixture containing equal parts of its two stereoisomers, (R)- and (S)-beflubutamid, and an enantiomerically pure formulation containing only the more active (S)-enantiomer, known as this compound-M.[1][3]
Executive Summary
The primary distinction between commercial this compound formulations lies in their stereochemistry, which directly impacts their herbicidal efficacy. Laboratory and field data indicate that the (S)-enantiomer (this compound-M) is substantially more potent than the racemic mixture. This increased activity allows for lower application rates of this compound-M to achieve comparable or superior weed control, potentially reducing the environmental load of the active ingredient. Formulations are typically available as suspension concentrates (SC) or emulsifiable concentrates (EC).[1] While direct comparative field trial data between specific commercial brands is limited in publicly available literature, the significant difference in biological activity between the racemic form and the pure (S)-enantiomer is the critical factor for consideration.
Data Presentation: Racemic this compound vs. This compound-M
The following tables summarize the key comparative aspects of racemic this compound and this compound-M based on available data.
Table 1: Comparison of Herbicidal Activity
| Feature | Racemic this compound | This compound-M ((S)-enantiomer) | Data Source |
| Relative Herbicidal Activity | Baseline | At least 1000x more active than the (+)-enantiomer in biotests. Up to 10x more active in field applications, allowing for significantly lower application rates. | |
| Typical Application Rate | Higher (specific rates vary by product) | 50-100 g/ha | |
| Inactive Isomer | Contains approximately 50% (R)-enantiomer, which is considered inactive. | The inactive (R)-enantiomer is not present. |
Table 2: General Properties and Formulation Characteristics
| Property | Racemic this compound | This compound-M | Data Source |
| Common Commercial Products | Herbaflex, Beflex, Fundatis | Basalin | |
| Typical Formulation Types | Suspension Concentrate (SC), Emulsifiable Concentrate (EC) | Suspension Concentrate (SC), Emulsifiable Concentrate (EC) | |
| Weed Spectrum | Annual broadleaf weeds including Chickweed, Field Pansy, Mayweed, and Speedwell. | Similar to racemic this compound, with high efficacy on a range of broadleaf weeds. | |
| Crop Safety | Generally safe for use on wheat, barley, rye, and triticale. | Selective for cereal crops due to rapid metabolism by monocots. |
Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound and this compound-M are classified in the HRAC (Herbicide Resistance Action Committee) Group F1. Their mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The inhibition of PDS leads to a depletion of carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation. This results in the characteristic "bleaching" symptoms (chlorosis) on new leaves, followed by necrosis and eventual death of the susceptible weed.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of herbicide formulations. Below are representative protocols for key experiments.
Field Trial Protocol for Efficacy and Crop Phytotoxicity Assessment
Objective: To compare the efficacy and crop safety of a racemic this compound formulation (e.g., Herbaflex SC) and a this compound-M formulation (e.g., Basalin SC) on major broadleaf weeds in winter wheat.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 3m x 10m.
-
Treatments:
-
Untreated Control
-
Racemic this compound SC at the recommended label rate.
-
Racemic this compound SC at twice the recommended label rate.
-
This compound-M SC at its recommended label rate.
-
This compound-M SC at twice its recommended label rate.
-
-
Application: Post-emergence application at the 2-4 leaf stage of the weeds and the 3-leaf to early tillering stage of the wheat. Application with a calibrated backpack sprayer.
Data Collection:
-
Weed Control Efficacy: Visual assessment of percent weed control for each species at 14, 28, and 56 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control). Weed counts per square meter can also be conducted.
-
Crop Phytotoxicity: Visual assessment of crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Symptoms to note include stunting, chlorosis, and necrosis.
-
Crop Yield: Harvest the central area of each plot and determine the grain yield, adjusted to a standard moisture content.
References
Vergleichsleitfaden: Wirksamkeit von Beflubutamid im Vergleich zu hormonellen Herbiziden
Für Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der herbiziden Wirksamkeit von Beflubutamid mit der von hormonellen Herbiziden. Der Schwerpunkt liegt auf der Darstellung quantitativer Daten, detaillierten Versuchsprotokollen und der Visualisierung der zugrunde liegenden biochemischen Signalwege.
Zusammenfassung der herbiziden Wirkungsweisen
This compound ist ein Herbizid aus der Klasse der Phenoxybutanamide. Sein Wirkmechanismus beruht auf der Hemmung der Carotinoid-Biosynthese. Speziell hemmt es das Enzym Phytoen-Desaturase (PDS), das für die Umwandlung von Phytoen in Phytofluen, eine Vorstufe der Carotinoide, essentiell ist. Der Mangel an Carotinoiden führt zum Photoabbau von Chlorophyll, was sich in einem Ausbleichen (Bleaching) der Blätter äußert und schließlich zum Absterben der Pflanze führt.
Hormonelle Herbizide , auch als synthetische Auxine bekannt, ahmen die Wirkung des natürlichen Pflanzenhormons Auxin nach. Zu dieser Gruppe gehören Wirkstoffe wie 2,4-D, Dicamba und MCPA. Sie führen zu einem unkontrollierten und abnormalen Wachstum der Pflanzen, indem sie die Genexpression deregulieren, was zu einer übermäßigen Zellteilung und -streckung führt. Dies stört die normalen Entwicklungsprozesse der Pflanze und führt letztendlich zu deren Absterben.
Quantitative Daten zur Wirksamkeit
Die folgende Tabelle fasst die verfügbaren quantitativen Daten zur Wirksamkeit von this compound und hormonellen Herbiziden gegen wichtige breitblättrige Unkräuter zusammen. Es ist zu beachten, dass direkte Vergleichsstudien in der öffentlich zugänglichen wissenschaftlichen Literatur begrenzt sind. Die hier präsentierten Daten stammen aus verschiedenen Studien und können je nach Versuchsbedingungen (z. B. Anwendungsrate, Wachstumsstadium des Unkrauts, Umweltbedingungen) variieren.
| Unkrautart | Wirkstoff | Anwendungsrate (g a.i./ha) | Wirksamkeit (% Kontrolle) | Quelle(n) |
| Weißer Gänsefuß (Chenopodium album) | This compound | 60 - 250 | 90 - 100 | |
| 2,4-D | 750 | 69 - 87 | ||
| 2,4-D | 840 - 1120 | 87 - 94 | ||
| Kletten-Labkraut (Galium aparine) | This compound | 60 - 250 | 95 - 100 | |
| This compound + Isoproturon | k.A. | 93 - 100 | ||
| Dicamba + MCPA | k.A. | weniger wirksam | ||
| Fluroxypyr | 200 | gute Kontrolle | ||
| Triasulfuron + Dicamba | k.A. | 75.4 | ||
| Vogelmiere (Stellaria media) | This compound | 60 - 250 | 90 - 100 | |
| MCPA | 1000 - 2000 | 81.9 (bei höherer Dosis) | ||
| Mecoprop | 130 | gute Kontrolle | ||
| Klatschmohn (Papaver rhoeas) | This compound + Isoproturon | k.A. | 93 - 100 |
Hinweis: "k.A." steht für "keine Angabe". Die Wirksamkeitsdaten können je nach Formulierung, Beimischung von Adjuvantien und den spezifischen Versuchsbedingungen variieren.
Detaillierte Versuchsprotokolle
Die Bewertung der Herbizidwirksamkeit erfolgt in der Regel durch standardisierte Gewächshaus- und Feldversuche.
Gewächshaus-Bioassay zur Bestimmung der Herbizidwirksamkeit
Ziel: Bewertung der Dosis-Wirkungs-Beziehung eines Herbizids auf eine bestimmte Unkrautart unter kontrollierten Bedingungen.
Methodik:
-
Pflanzenanzucht: Samen der Ziel-Unkrautart (z.B. Chenopodium album) werden in Töpfe mit einer standardisierten Bodenmischung gesät und in einem Gewächshaus unter kontrollierten Licht- (z.B. 16h Tag/8h Nacht), Temperatur- (z.B. 22°C/18°C) und Feuchtigkeitsbedingungen bis zum 2-4-Blatt-Stadium kultiviert.
-
Herbizidanwendung: Das zu testende Herbizid (z.B. This compound oder 2,4-D) wird in einer logarithmischen Verdünnungsreihe (z.B. 0, 10, 50, 100, 200, 400 g a.i./ha) angesetzt. Die Applikation erfolgt mit einer Laborspritzkabine, die eine gleichmäßige Benetzung der Pflanzen mit einem definierten Spritzvolumen (z.B. 200 L/ha) gewährleistet.
-
Datenerhebung: 14 bis 21 Tage nach der Behandlung (DAT) wird die herbizide Wirkung visuell bonitiert. Dabei wird eine Skala von 0% (keine Schädigung) bis 100% (vollständiges Absterben der Pflanze) verwendet. Zusätzlich kann die Frisch- oder Trockenmasse der oberirdischen Pflanzenteile im Vergleich zu unbehandelten Kontrollpflanzen bestimmt werden.
-
Datenanalyse: Die ermittelten Daten werden zur Berechnung von Dosis-Wirkungs-Kurven verwendet, aus denen die ED₅₀-Werte (die Dosis, die eine 50%ige Wirkung erzielt) abgeleitet werden können.
Feldversuch zur vergleichenden Wirksamkeitsprüfung
Ziel: Vergleich der Wirksamkeit verschiedener Herbizide unter praxisnahen Feldbedingungen.
Methodik:
-
Versuchsanlage: Der Versuch wird auf einer landwirtschaftlichen Fläche mit natürlichem Unkrautbesatz angelegt. Die Parzellengröße beträgt typischerweise 2 x 10 m. Die Versuchsanlage erfolgt in einem randomisierten Blockdesign mit mindestens vier Wiederholungen pro Behandlung.
-
Behandlungen: Die zu vergleichenden Herbizide (z.B. This compound, 2,4-D, Dicamba) werden in praxisüblichen Aufwandmengen und zu einem für die Unkrautbekämpfung optimalen Zeitpunkt (z.B. Nachauflauf im 2-4-Blatt-Stadium der Unkräuter) mit einem Parzellenspritzgerät ausgebracht. Eine unbehandelte Kontrollparzelle wird in jeder Wiederholung mitgeführt.
-
Datenerhebung: Die Wirksamkeit der Herbizide wird zu verschiedenen Zeitpunkten nach der Behandlung (z.B. 14, 28 und 56 DAT) visuell bonitiert. Dabei wird die prozentuale Kontrolle für jede einzelne Unkrautart im Vergleich zur unbehandelten Kontrolle geschätzt. Zusätzlich kann die Unkrautdichte (Anzahl Pflanzen/m²) und die Biomasse (Trockengewicht/m²) der Unkräuter erfasst werden.
-
Datenanalyse: Die erhobenen Daten werden statistisch ausgewertet (z.B. mittels ANOVA und Tukey-Test), um signifikante Unterschiede in der Wirksamkeit zwischen den verschiedenen Herbizidbehandlungen festzustellen.
Visualisierung von Signalwegen und Arbeitsabläufen
Signalweg der Carotinoid-Biosynthese und Hemmung durch this compound
Inter-laboratory comparison of Beflubutamid resistance testing protocols
A Comprehensive Guide for Inter-laboratory Comparison of Beflubutamid Resistance Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory comparison of testing protocols for this compound resistance in weeds. While specific inter-laboratory studies on this compound are not yet published due to the current lack of reported resistance, this document outlines standardized methodologies and key comparison points based on established herbicide resistance testing principles.[1][2] The aim is to facilitate the proactive development and validation of robust testing protocols.
Introduction to this compound and Resistance
This compound is a selective herbicide used for controlling broadleaf weeds in cereal crops.[3] It belongs to the HRAC (Herbicide Resistance Action Committee) Group F1, acting as a carotenoid biosynthesis inhibitor by targeting the enzyme phytoene (B131915) desaturase (PDS).[1][4] This inhibition leads to the destruction of chlorophyll (B73375) and subsequent bleaching of the plant tissue. To date, no cases of weed resistance to this compound have been officially reported. However, the potential for resistance development necessitates the establishment of standardized and validated testing protocols for early detection and management.
Data Presentation: Key Performance Indicators for Protocol Comparison
An inter-laboratory comparison should aim to evaluate the reproducibility, sensitivity, and specificity of different resistance testing protocols. The following table outlines key quantitative parameters to be assessed.
| Performance Parameter | Description | Whole-Plant Assay | Seed-Based Assay (Petri Dish) | Molecular Assay (e.g., qPCR) |
| GR₅₀ (Growth Reduction) | Herbicide concentration causing 50% reduction in plant growth (fresh/dry weight). | Measured at 21-28 days after treatment. | Measured via root/shoot length at 7-14 days. | Not Applicable. |
| LD₅₀ (Lethal Dose) | Herbicide concentration causing 50% mortality of the tested population. | Assessed visually at 21-28 days after treatment. | Not Applicable. | Not Applicable. |
| Resistance Index (RI) | Ratio of GR₅₀ or LD₅₀ of the suspected resistant population to the susceptible population. | High RI indicates a high level of resistance. | High RI indicates a high level of resistance. | Not Applicable. |
| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. | Calculated based on the response of susceptible and potentially resistant biotypes. | Calculated based on the response of susceptible and potentially resistant biotypes. | Calculated based on amplification data. |
| Coefficient of Variation (CV%) | A measure of the relative variability of data within and between laboratories. | Should be <20% for reliable results. | Should be <20% for reliable results. | Should be <15% for reliable results. |
| Limit of Detection (LOD) | The lowest frequency of resistant individuals that can be reliably detected in a population. | Dependent on the number of plants screened. | Dependent on the number of seeds screened. | Dependent on the sensitivity of the specific molecular markers. |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results across different laboratories.
Whole-Plant Pot Assay
This is considered the classical and most reliable method for confirming herbicide resistance.
Methodology:
-
Seed Collection and Preparation: Collect mature seeds from at least 30 random plants in the suspected resistant population and a known susceptible population. Store seeds in dry, cool conditions.
-
Plant Cultivation: Sow seeds in pots containing a standardized potting medium. Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.
-
Herbicide Application: Treat seedlings at the 2-4 leaf stage with a range of this compound doses. Include an untreated control for both susceptible and putative resistant populations. A logarithmic dose range is recommended to establish a dose-response curve.
-
Data Collection: After 21-28 days, assess plant mortality (for LD₅₀) and harvest the above-ground biomass to determine fresh and dry weight (for GR₅₀).
-
Data Analysis: Calculate the GR₅₀ and LD₅₀ values for each population using probit or log-logistic analysis. Determine the Resistance Index (RI).
Seed-Based Petri Dish Assay
This is a more rapid and less resource-intensive method suitable for initial screening.
Methodology:
-
Seed Sterilization and Plating: Surface sterilize seeds and place them on agar (B569324) medium in petri dishes.
-
Herbicide Treatment: The agar medium should be amended with a range of this compound concentrations. Include a herbicide-free control.
-
Incubation: Incubate the petri dishes in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After 7-14 days, measure the root and/or shoot length of the germinated seedlings.
-
Data Analysis: Calculate the herbicide concentration required to inhibit root/shoot growth by 50% (GR₅₀) and determine the RI.
Molecular Assays for Target-Site Resistance
While no specific target-site mutations for this compound resistance are known, protocols can be developed to sequence the PDS gene to identify potential mutations.
Methodology:
-
DNA Extraction: Extract genomic DNA from leaf tissue of susceptible and potentially resistant plants.
-
PCR Amplification: Amplify the PDS gene using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid substitutions in the PDS enzyme.
-
Data Analysis: Compare the PDS gene sequences from suspected resistant and susceptible individuals to identify mutations that correlate with the resistant phenotype.
Mandatory Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: this compound's mode of action and potential resistance mechanisms.
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow for an inter-laboratory comparison of this compound resistance testing.
References
Comparative risk assessment of Beflubutamid and its primary metabolites
A detailed analysis for researchers and drug development professionals reveals key differences in the toxicological profiles of the herbicide Beflubutamid and its primary soil metabolites, UR-50604 and UR-50624. While data on the parent compound is more extensive, available information suggests a higher toxicity for the acid metabolite UR-50604 in certain non-target organisms.
This compound is a selective phenoxy herbicide used to control broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme phytoene (B131915) desaturase (PDS), a key step in the carotenoid biosynthesis pathway in plants.[1] This inhibition leads to the degradation of chlorophyll (B73375) and subsequent bleaching of the plant tissue. In the soil, this compound degrades into two primary metabolites: UR-50604, a phenoxybutanoic acid, and UR-50624, a phenoxybutanamide. The degradation of the phenoxybutanamide metabolite has been observed to be highly enantioselective.
Mammalian Toxicity
This compound exhibits moderate acute oral toxicity in rats. While comprehensive toxicological data for its primary metabolites is limited in publicly available literature, the focus of regulatory assessments has been on the parent compound.
| Endpoint | This compound | Metabolite UR-50604 (Acid) | Metabolite UR-50624 (Amide) |
| Acute Oral LD50 (Rat) | > 2000 mg/kg bw | No data available | No data available |
| Acute Inhalation LC50 (Rat) | > 5.44 mg/L (4 h) | No data available | No data available |
| 90-day Oral NOAEL (Rat) | 30 mg/kg bw/day (Reduced body weight) | No data available | No data available |
Ecotoxicity Profile
The ecotoxicological assessment reveals a more nuanced picture, with evidence suggesting a greater risk to certain environmental compartments from the metabolite UR-50604 compared to the parent compound.
| Endpoint | This compound | Metabolite UR-50604 (Acid) | Metabolite UR-50624 (Amide) |
| Fish (Rainbow Trout) 96h LC50 | 1.86 mg/L | No data available | No data available |
| Aquatic Invertebrate (Daphnia magna) 48h EC50 | 1.64 mg/L | No data available | No data available |
| Algae (Selenastrum capricornutum) 72h EC50 | 0.00445 mg/L | No data available | No data available |
| Earthworm (Eisenia fetida) 14d LC50 | > 1000 mg/kg soil | More toxic than the active substance (quantitative data not specified)[3] | No data available |
| Bird (Bobwhite Quail) Acute Oral LD50 | > 2000 mg/kg | No data available | No data available |
Experimental Protocols
The toxicological and ecotoxicological studies for this compound have generally been conducted following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Mammalian Toxicity:
-
Acute Oral Toxicity: The study was likely conducted following OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves a stepwise procedure with the use of a limited number of animals to obtain information on the acute toxicity of a substance.
-
Acute Inhalation Toxicity: The protocol for this study would have followed OECD Test Guideline 403 (Acute Inhalation Toxicity). This guideline details the procedures for exposing animals to a substance via inhalation for a short period to determine its potential to cause acute toxicity.
-
90-day Oral Toxicity (Repeated Dose): This study was likely performed in accordance with OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). This guideline involves the administration of the test substance in the diet or by gavage to rodents for 90 days to assess potential adverse effects from repeated exposure.
Ecotoxicity:
-
Fish Acute Toxicity: The study would have followed OECD Test Guideline 203 (Fish, Acute Toxicity Test). This test exposes fish to the test substance for a 96-hour period to determine the concentration that is lethal to 50% of the test population (LC50).
-
Daphnia sp. Acute Immobilisation Test: This study likely adhered to OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). This test assesses the acute toxicity of a substance to Daphnia magna over a 48-hour period by determining the concentration that immobilizes 50% of the daphnids (EC50).
-
Alga, Growth Inhibition Test: The protocol for this study would have been based on OECD Test Guideline 201 (Alga, Growth Inhibition Test). This test evaluates the effect of a substance on the growth of a freshwater algal species over a 72-hour period.
-
Earthworm, Acute Toxicity Test: This study was likely conducted following OECD Test Guideline 207 (Earthworm, Acute Toxicity Test). This test exposes adult earthworms to the test substance in artificial soil for 14 days to determine the concentration that is lethal to 50% of the worms (LC50).
Signaling Pathway and Metabolism
The primary mode of action of this compound is the inhibition of the carotenoid biosynthesis pathway, which is crucial for protecting chlorophyll from photo-oxidation.
In the soil, this compound is metabolized into its primary degradation products.
Conclusion
The available data indicates that while this compound itself presents a moderate toxicological risk, its primary soil metabolite, UR-50604, may pose a greater hazard to certain soil-dwelling organisms. A significant data gap exists regarding the comprehensive toxicological profiles of both primary metabolites, UR-50604 and UR-50624. Further research is warranted to fully characterize the risks associated with these degradation products to conduct a complete and comparative risk assessment. This is particularly crucial for understanding the long-term environmental impact of this compound use in agriculture. The enantioselective degradation of the amide metabolite also highlights the need for stereospecific analysis in future environmental fate and toxicity studies.
References
Safety Operating Guide
Proper Disposal of Beflubutamid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Beflubutamid, a selective herbicide, requires careful management due to its environmental persistence and toxicity to aquatic life. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its containers, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Immediate Safety and Disposal Overview
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal. Unused this compound and its containers must be treated as hazardous waste and disposed of through a licensed waste management company.[1][3] Under no circumstances should this compound or its rinse water be allowed to enter drains, water courses, or the soil.
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, compiled from safety data sheets. This information is crucial for risk assessment and a deeper understanding of its hazard profile.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes | Additional Information |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | P273 | - |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | P391, P501 | - |
| Packaging Group | III (minor danger) | - | Indicates the substance presents a relatively low hazard during transport. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Disposal of Unused or Waste this compound:
-
Do not attempt to neutralize or dispose of this compound through standard laboratory drains.
-
Collect all waste this compound, including contaminated materials (e.g., absorbent pads from a spill), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with this compound and properly labeled with its contents and associated hazards.
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
3. Decontamination of Empty Containers (Triple-Rinse Procedure):
-
Proper rinsing of empty containers is essential to remove residual herbicide and render the container non-hazardous. The following triple-rinse procedure should be followed immediately after emptying the container to prevent residues from drying and becoming difficult to remove.
-
Step 1: Empty the remaining contents of the this compound container into a designated waste container. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.
-
Step 2: Fill the container to 20-25% of its capacity with a suitable solvent (e.g., acetone (B3395972) or methanol, depending on the formulation and laboratory protocols). Securely replace the cap.
-
Step 3: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Step 4: Pour the rinsate (the solvent used for rinsing) into the designated hazardous waste container for this compound. Allow the container to drain completely.
-
Step 5: Repeat steps 2 through 4 two more times.
-
Step 6: After the third rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Step 7: Once dry, the container can typically be disposed of as non-hazardous waste. However, always consult your institution's specific guidelines for the disposal of chemically rinsed containers. Puncture the container to prevent reuse.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final waste removal.
Caption: Logical workflow for the proper disposal of this compound and its containers.
References
Personal protective equipment for handling Beflubutamid
This guide provides crucial safety and logistical information for laboratory professionals handling Beflubutamid. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Proper selection and use of PPE are critical to minimize exposure.[1][2][3]
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against dust and splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves | Recommended materials include barrier laminate, butyl rubber, or nitrile rubber. Avoid using leather or cotton gloves. |
| Body Protection | Long-sleeved shirt and long pants or a dust-impervious protective suit | Choose body protection based on the amount and concentration of the substance at the workplace. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use respiratory protection if local exhaust ventilation is inadequate or if exposure assessment indicates it is necessary. |
Operational Plan: Handling and Storage
Pre-Handling Procedures:
-
Ensure adequate ventilation, such as a fume hood or appropriate exhaust ventilation, especially where dust may be formed.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prohibit smoking, eating, and drinking in the handling area.
Safe Handling Protocol:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly before breaks and at the end of the workday.
Storage Requirements:
-
Keep the container tightly closed in a dry, well-ventilated place.
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Store away from heat, flames, and sparks, as dust may form an explosive mixture in the air.
Spill and Emergency Procedures
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains, water courses, or the soil. If possible, stop the flow of material without risk.
-
Cleanup:
-
Avoid dust formation.
-
Absorb the spill with inert material such as vermiculite, dry sand, or earth and place it into a suitable, closed container for disposal.
-
After product recovery, flush the area with water.
-
First Aid:
-
General Advice: Move the affected person out of the dangerous area and show the Safety Data Sheet to the attending doctor.
-
If Inhaled: Move to fresh air. If symptoms persist, call a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
In Case of Eye Contact: Rinse with water, removing contact lenses if present. If eye irritation persists, consult a specialist.
-
If Swallowed: Rinse mouth. Do not give milk or alcoholic beverages. Never give anything by mouth to an unconscious person and seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste from Residues:
-
This compound should not be allowed to enter drains, water courses, or the soil.
-
Do not contaminate ponds, waterways, or ditches with the chemical or used container.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Contaminated Packaging:
-
Empty the remaining contents completely.
-
Dispose of the container as unused product.
-
Do not re-use empty containers.
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation through to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
